molecular formula C27H30O15 B206944 Kaempferol-3-O-glucorhamnoside CAS No. 32602-81-6

Kaempferol-3-O-glucorhamnoside

カタログ番号: B206944
CAS番号: 32602-81-6
分子量: 594.5 g/mol
InChIキー: OHOBPOYHROOXEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kaempferol-3-O-glucorhamnoside has been reported in Chenopodium fremontii, Punica granatum, and other organisms with data available.

特性

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOBPOYHROOXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32602-81-6
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 200 °C
Record name Kaempferol 3-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Kaempferol-3-O-glucorhamnoside: A Technical Guide to its Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of its natural sources, historical discovery and characterization, detailed experimental protocols for its isolation, and an in-depth look at its mechanism of action through key signaling pathways.

Natural Sources and Quantitative Analysis

This compound and its related glycosides are distributed across various plant species. While quantitative data for this specific compound is limited, analysis of related kaempferol glycosides in prominent plant sources provides valuable context for its potential abundance.

Thesium chinense Turcz, a plant used in traditional medicine, is a notable source of this compound.[1] Other plants known to contain a variety of kaempferol glycosides include Ginkgo biloba, and Punica granatum (pomegranate).[2][3][4][5]

Table 1: Quantitative Analysis of Kaempferol and its Glycosides in Various Natural Sources

Plant SourcePlant PartCompoundConcentrationMethod of Analysis
Toona sinensisLeavesKaempferol-3-O-α-L-rhamnosideVaries significantly among originsHPLC-DAD[6]
Punica granatumPeelKaempferolPresent, but concentration varies with cultivar and developmental stageHPLC[5][7]
Ginkgo bilobaLeavesKaempferol-3-O-β-D-glucopyranosideVaries across different regionsHPLC, UPLC-MS/MS[2]
Sedum speciesWhole PlantKaempferolVaries by species and seasonHPLC[8]

Discovery and Characterization

The discovery of this compound is intertwined with the broader exploration of flavonoids in medicinal plants. While a singular "discovery" paper is not readily identifiable, early and significant characterization of similar compounds laid the groundwork for its identification. A notable early study in 1978 reported the isolation of a kaempferol-3-O-rhamnoglucoside from the fresh petals of Zephyranthes candida, detailing its structural elucidation.[9] Later, in 1992, a detailed structural definition of a this compound from Ginkgo biloba was presented using 2D NMR evidence, providing complete assignments of its 1H and 13C NMR spectra.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of kaempferol glycosides from various plant sources.[10][11][12][13][14]

1. Plant Material Preparation and Extraction:

  • Drying and Grinding: The selected plant material (e.g., leaves, flowers) is first air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol or methanol), using methods such as maceration, Soxhlet extraction, or ultrasonication to efficiently extract the flavonoids.

2. Fractionation of the Crude Extract:

  • The crude extract is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of dichloromethane, methanol, and water, to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a C18 column. A mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid is commonly used to achieve high purity.

4. Structure Elucidation:

  • The purified compound is identified and its structure elucidated using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the detailed chemical structure and the linkages between the sugar moieties and the kaempferol aglycone.

Below is a graphical representation of a typical workflow for the isolation of flavonoid glycosides.

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., 80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Column Chromatography (e.g., Silica Gel) enriched_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

Fig. 1: General workflow for flavonoid glycoside isolation.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Inhibition of the MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The phosphorylation of MAP kinases, such as p38, leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of MAP kinases, thus inhibiting the downstream inflammatory response.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK_pathway MAPK Pathway (p38) LPS->MAPK_pathway Activates IKK IKK LPS->IKK Activates DNA DNA MAPK_pathway->DNA Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases K3G Kaempferol-3-O- glucorhamnoside K3G->MAPK_pathway Inhibits K3G->IKK Inhibits NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Fig. 2: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. Its presence in various medicinal plants, coupled with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a solid foundation for researchers to isolate, quantify, and further investigate the therapeutic potential of this valuable flavonoid glycoside.

References

An In-depth Technical Guide on the Physicochemical Properties of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside that has garnered significant interest in the scientific community. As a naturally occurring compound found in various medicinal plants, such as Thesium chinense Turcz, it exhibits a range of promising biological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known biological functions with a focus on relevant signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Formula C27H30O15[1][2][3]
Molecular Weight 594.52 g/mol [1][2][3]
Physical Description Solid[3]
Melting Point 197 - 200 °C[3]
CAS Number 40437-72-7[3]
Table 2: Solubility Data
SolventSolubilityConcentrationSource
Water≥ 45.2 mg/mLNot specified[4]
Water100 mg/mL168.2 mM[5]
DMSO9 mg/mL15.14 mM[2]
DMSO2 mg/mL3.36 mM[5]
Ethanol1 mg/mL1.68 mM[5]

Note: Solubility can be enhanced by heating the solution to 37°C and using an ultrasonic bath.[4]

Table 3: Spectroscopic Data (Reference Data for Related Compounds)
TechniqueCompoundKey ObservationsSource
¹H NMR Kaempferol-3-O-β-D-rutinosideA2X2 spin coupling system for the 4'-hydroxyl B-ring; AM spin coupling for the 5,7-dihydroxy A-ring. Anomeric proton signals for the sugar moieties.[6]
¹³C NMR Kaempferol-3-O-β-D-rutinosideCharacteristic signals for the kaempferol nucleus and rutinoside moiety.[6]
UV-Vis KaempferolAbsorption bands typically observed between 230-280 nm and 300-380 nm.[7]

Biological Activity and Signaling Pathways

This compound has been shown to possess potent anti-inflammatory properties.[1][8] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][8][9] This inhibitory action leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[8][9]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the MAPK and NF-κB signaling pathways.

Kaempferol_Signaling_Pathway cluster_mapk cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_pathway MAPK Pathway MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription NFkB_pathway NF-κB Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines K3G Kaempferol-3-O- glucorhamnoside K3G->MAPKs inhibits phosphorylation K3G->IKK inhibits

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific advancement. The following sections outline methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of Kaempferol Glycosides

This protocol is a general method for the extraction and isolation of kaempferol glycosides from plant material, which can be adapted for this compound.

1. Plant Material and Extraction:

  • Dried and powdered plant material (e.g., leaves and twigs) is extracted with a hydroalcoholic solution (e.g., 60% ethanol) by maceration at room temperature.[10]

  • The extraction is typically repeated to ensure maximum yield.

  • The combined filtered extracts are then concentrated under reduced pressure to obtain a crude extract.[10]

2. Fractionation:

  • The crude extract is suspended in water and subjected to column chromatography using a suitable stationary phase, such as MCI gel.[10]

  • Elution is performed with a stepwise gradient of a solvent system, commonly water and methanol, with increasing concentrations of methanol (e.g., 40%, 60%, 80%, and 100%).[10]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Isolation and Purification:

  • Fractions containing the target compound are further purified using repeated column chromatography on silica gel or Sephadex LH-20.

  • The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Workflow Diagram for Extraction and Isolation:

Extraction_Isolation_Workflow Plant Dried Plant Material Extraction Maceration with 60% Ethanol Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation MCI Gel Column Chromatography Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Purification Silica Gel / Sephadex Column Chromatography Fractions->Purification Purified_Fractions Partially Purified Fractions Purification->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound

Caption: General workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a common method to evaluate the anti-inflammatory effects of this compound in a cell-based model.

1. Cell Culture and Treatment:

  • Murine macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in plates and allowed to adhere.

  • Cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

2. Measurement of Inflammatory Mediators:

  • The production of nitric oxide (NO) in the culture supernatant can be measured using the Griess reagent.

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Western Blot Analysis for Signaling Pathway Proteins:

  • To investigate the effect on signaling pathways, cell lysates are prepared after treatment.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, JNK, ERK, IκBα, p65).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Logical Relationship Diagram for In Vitro Assay:

In_Vitro_Assay_Logic Start Start: RAW 264.7 Cells Treatment Pre-treatment with This compound Start->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Analysis Analysis of Supernatant Incubation->Supernatant_Analysis Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Analysis->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Analysis->ELISA Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot Results Results: Anti-inflammatory Effect Griess_Assay->Results ELISA->Results Western_Blot->Results

Caption: Logical flow of the in vitro anti-inflammatory assay.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant anti-inflammatory activity. Its ability to modulate the MAPK and NF-κB signaling pathways highlights its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this intriguing flavonoid glycoside. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel therapeutic agent.

References

A Comprehensive Technical Review of the Bioactivities of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to aid in future research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the bioactivity of this compound and its related compounds.

Table 1: Anti-inflammatory Activity of this compound

BioassayCell Line/ModelInducerConcentration of K-3-O-gEffectReference
Cytokine ProductionRAW 264.7 macrophagesKlebsiella pneumoniaeNot specifiedSuppression of TNF-α, IL-6, IL-1β, and PGE2[1][2][3]
Signaling PathwayRAW 264.7 macrophages / Balb/c miceKlebsiella pneumoniaeNot specifiedSuppression of NF-κB and MAP kinase phosphorylation[1][2][3]
Oxidative StressLungs and cultured cellsKlebsiella pneumoniaeNot specifiedDecreased ROS levels[1][2][3]

Table 2: Anticancer Activity of Kaempferol and its Glycosides

CompoundCancer Cell LineIC50 Value (µM)Incubation TimeReference
KaempferolHepG2 (Human hepatoma)30.9272 h[4][5]
KaempferolCT26 (Mouse colon cancer)88.0272 h[4][5]
KaempferolB16F1 (Mouse melanoma)70.6772 h[4][5]
Kaempferol-3-O-rhamnosideHepG2 (Human hepatoma)> 10024 h[4]
Kaempferol-7-O-glucosideHepG2 (Human hepatoma)> 10024 h[4]
Kaempferol-3-O-rutinosideHepG2 (Human hepatoma)> 10024 h[4]
Kaempferol-3-O-rhamnosideMCF-7 (Human breast cancer)22724 h[1]

Table 3: Antioxidant Activity of Kaempferol and its Glycosides

CompoundAssayIC50 Value (µg/mL)Reference
KaempferolDPPH radical scavengingNot specified[3]
KaempferolABTS radical scavenging3.70 ± 0.15[6]
Kaempferol-7-O-glucosideDPPH radical scavengingWeaker than Kaempferol[4][5]
Kaempferol-3-O-rhamnosideDPPH radical scavengingWeaker than Kaempferol[4][5]
Kaempferol-3-O-rutinosideDPPH radical scavengingWeaker than Kaempferol[4][5]

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAP kinases, thereby downregulating the inflammatory response.[1][2][3]

MAPK_Pathway K3Og This compound p38_MAPK p38 MAPK K3Og->p38_MAPK Inhibition of Phosphorylation Stimulus Inflammatory Stimulus (e.g., K. pneumoniae) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38_MAPK Inflammation Inflammatory Response (Cytokine Production) p38_MAPK->Inflammation

Inhibition of the p38 MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of NF-κB.[1][2][3]

NFkB_Pathway K3Og This compound IKK IKK Complex K3Og->IKK Inhibition of Phosphorylation Stimulus Inflammatory Stimulus (e.g., K. pneumoniae) Stimulus->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents: DPPH solution (in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • Reagents: ABTS solution, potassium persulfate solution, test compound solutions at various concentrations, and a positive control.

  • Procedure:

    • Generate the ABTS•+ solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance.

    • Add the test compound solution to the diluted ABTS•+ solution.

    • Measure the absorbance at a specific wavelength (typically around 734 nm) after a defined incubation period.

    • Calculate the percentage of inhibition and the IC50 value.[6]

Anti-inflammatory Activity Assays

Measurement of Cytokine Production by ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a widely used method to quantify the concentration of specific cytokines in biological samples.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

  • General Protocol:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate and then wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and then wash the plate.

    • Add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of MAPK and NF-κB pathway components.

  • Procedure:

    • Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block non-specific binding sites on the membrane.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p38 MAPK).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Detection: Wash the membrane and add a chemiluminescent substrate.

    • Imaging: Detect the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This technical guide consolidates the current understanding of the bioactivities of this compound. The presented quantitative data, signaling pathway diagrams, and experimental protocols provide a solid foundation for researchers and drug development professionals. While the existing literature strongly supports the anti-inflammatory, antioxidant, and potential anticancer properties of this compound, further research is warranted to fully elucidate its therapeutic potential. Specifically, more comprehensive dose-response studies, in vivo efficacy and safety evaluations, and detailed mechanistic investigations are necessary to advance the development of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide on the Anti-inflammatory Mechanism of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanisms underlying its effects, focusing on the modulation of key inflammatory signaling pathways. Through a comprehensive review of preclinical studies, this document provides detailed experimental protocols, quantitative data on its inhibitory activities, and visual representations of the involved signaling cascades. The primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in the production of pro-inflammatory mediators. This guide serves as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound for inflammatory diseases.

Core Anti-inflammatory Mechanism

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a significant reduction in the expression and production of various pro-inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit the phosphorylation and degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes.

Attenuation of MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of various transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that this compound effectively suppresses the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1] This inhibition of MAPK activation contributes to the overall anti-inflammatory effect of the compound.

Data Presentation: Quantitative Inhibition of Inflammatory Mediators

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent inhibitory effects on key inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators in LPS-stimulated RAW 264.7 Macrophages
Concentration of this compoundInhibition of TNF-α ProductionInhibition of IL-6 ProductionInhibition of IL-1β ProductionInhibition of PGE2 Production
Data not available in the public domainSpecific percentage inhibition values are not detailed in the available literature.Specific percentage inhibition values are not detailed in the available literature.Specific percentage inhibition values are not detailed in the available literature.Specific percentage inhibition values are not detailed in the available literature.

Note: While multiple sources confirm a significant and dose-dependent reduction of these inflammatory mediators, the precise quantitative data from the primary study by Sun et al. (2019) is not publicly available. The table structure is provided for when such data becomes accessible.

Table 2: In Vivo Anti-inflammatory Effects in a Klebsiella pneumoniae-infected Mouse Model
Treatment GroupLung Wet/Dry Weight RatioMyeloperoxidase (MPO) Activity in Lung TissueTNF-α Level in Lung TissueIL-6 Level in Lung TissueIL-1β Level in Lung Tissue
ControlData not availableData not availableData not availableData not availableData not available
K. pneumoniae infectedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
K. pneumoniae + this compoundSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reduced

Note: The primary literature indicates a significant amelioration of lung edema and reduction in inflammatory markers with this compound treatment. However, specific quantitative values are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory mechanism of this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators in vitro.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 to 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis for Signaling Proteins:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK.

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Anti-inflammatory Assay in a Klebsiella pneumoniae-induced Pneumonia Mouse Model

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a model of bacterial lung infection.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Bacterial Infection: Mice are anesthetized and intratracheally inoculated with a suspension of Klebsiella pneumoniae.

  • Treatment: this compound is administered to the mice (e.g., via intraperitoneal injection) at specified doses prior to the bacterial challenge.

  • Evaluation of Lung Inflammation:

    • Lung Wet/Dry Weight Ratio: To assess pulmonary edema, the lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight).

    • Myeloperoxidase (MPO) Activity: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.

    • Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid (BALF) or lung tissue homogenates are determined by ELISA.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and lung injury.

  • Western Blot Analysis of Lung Tissue: Lung tissue homogenates are used to analyze the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways as described in the in vitro protocol.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the anti-inflammatory action of this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Nuclear Events cluster_3 Inflammatory Response LPS LPS IKK IKK LPS->IKK p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IκBα IκBα IKK->IκBα phosphorylates p65 NF-κB (p65) IκBα->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates Gene Inflammatory Gene Transcription p38->Gene JNK->Gene ERK->Gene p65_nucleus->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines PGE2 PGE2 Gene->PGE2 iNOS_COX2 iNOS, COX-2 Gene->iNOS_COX2 K3G This compound K3G->IKK inhibits K3G->p38 inhibits K3G->JNK inhibits K3G->ERK inhibits

Caption: NF-κB and MAPK signaling pathways inhibited by this compound.

G cluster_0 In Vitro Experiment start Seed RAW 264.7 cells treat Treat with this compound start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate measure Measure Inflammatory Mediators (ELISA, Griess) incubate->measure western Analyze Signaling Pathways (Western Blot) incubate->western

Caption: Workflow for in vitro anti-inflammatory activity assessment.

G cluster_0 In Vivo Experiment start Administer this compound to mice infect Infect with K. pneumoniae start->infect wait Post-infection period infect->wait assess Assess Lung Inflammation (W/D ratio, MPO, Cytokines) wait->assess

Caption: Workflow for in vivo anti-inflammatory efficacy evaluation.

Conclusion

This compound demonstrates compelling anti-inflammatory properties by targeting the fundamental NF-κB and MAPK signaling pathways. This inhibitory action translates to a marked reduction in the production of key pro-inflammatory cytokines and mediators, as evidenced by both in vitro and in vivo studies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound for a range of inflammatory conditions. Future investigations should focus on elucidating the precise quantitative dose-response relationships and further exploring its potential in various disease models.

References

The Modulatory Effects of Kaempferol-3-O-glucorhamnoside on MAPK and NF-κB Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside primarily isolated from plants such as Thesium chinense Turcz, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide delves into the molecular mechanisms underpinning these effects, with a specific focus on the compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Understanding these interactions is crucial for the development of novel therapeutic agents targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by suppressing key inflammatory signaling cascades.[1] In cellular and animal models, it has been demonstrated to inhibit the activation of both the MAPK and NF-κB pathways, which are central regulators of the inflammatory response.[1][2] The activation of these pathways, often triggered by stimuli such as lipopolysaccharide (LPS) or bacterial infection, leads to the production of pro-inflammatory mediators.[1][4] this compound intervenes in these processes, leading to a reduction in the expression of inflammatory cytokines and enzymes.

The inhibitory action on the NF-κB pathway is characterized by the prevention of the phosphorylation of IκBα (inhibitor of NF-κB alpha) and the subsequent nuclear translocation of the p65 subunit.[1] In the MAPK pathway, the compound inhibits the phosphorylation of key kinases.[1] This dual-pronged inhibition effectively dampens the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins. Note: Specific quantitative values from primary literature were not fully accessible; the data presented represents a qualitative summary based on available information.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

CytokineCell/Animal ModelTreatmentResultReference
TNF-αK. pneumoniae-infected micePre-treatment with this compoundSuppressed expression[1][2]
IL-6K. pneumoniae-infected micePre-treatment with this compoundSuppressed expression[1][2]
IL-1βK. pneumoniae-infected micePre-treatment with this compoundSuppressed expression[1][2]

Table 2: Effect of this compound on MAPK and NF-κB Pathway Proteins

ProteinCell ModelTreatmentEffectReference
p-MAPKRAW macrophagesThis compoundSuppression of phosphorylation[1]
p-IκBαRAW macrophagesThis compoundInhibition of phosphorylation[1]
Nuclear p65RAW macrophagesThis compoundReduction of nuclear translocation[1]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following are representative protocols for key experiments used to elucidate the effects of this compound.

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol outlines the general steps for detecting the phosphorylation status of MAPK and NF-κB pathway proteins.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, IκBα, and p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates K3G Kaempferol-3-O- glucorhamnoside K3G->MAPK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

References

A Technical Guide to the Preliminary Cytotoxicity of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of Kaempferol-3-O-glucorhamnoside, a naturally occurring flavonoid glycoside. This document synthesizes findings from various in vitro studies, presenting key data on its anti-cancer potential, detailing the experimental protocols used for its evaluation, and visualizing the implicated signaling pathways.

Executive Summary

This compound has demonstrated notable cytotoxic effects against various cancer cell lines in preliminary studies. Its primary mechanism of action appears to be the induction of apoptosis through the activation of the caspase cascade. Furthermore, it has been observed to modulate key signaling pathways, including the MAPK and NF-κB pathways, which are crucial in cell survival and proliferation. This guide consolidates the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for researchers in the field of oncology and natural product-based drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its closely related rhamnoside derivative has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)Citation
LNCaPProstate CancerKaempferol-3-O-rhamnoside21824[1]
MCF-7Breast CancerKaempferol-3-O-rhamnoside22724[2]
CNE-1Nasopharyngeal CarcinomaKaempferol-3-O-rhamnosideNot specified, but effective at 100 µM and 1000 µM24, 48, 72[3]
HL-60Human Promyelocytic LeukemiaKaempferol-3-O-rhamnosideNot specified, but showed cytotoxic effectsNot specified[4]
KG-1Human Promyelocytic LeukemiaKaempferol-3-O-rhamnosideNot specified, but showed cytotoxic effectsNot specified[4]

Note: Kaempferol-3-O-rhamnoside is presented here as a close analogue and likely synonym for this compound in the context of these studies. Variations in IC50 values can be attributed to differences in experimental conditions and the specific glycoside linkage.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Detection by Western Blot Analysis

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment with this compound, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are mediated through the modulation of specific intracellular signaling pathways, primarily leading to apoptosis.

Caspase-Dependent Apoptotic Pathway

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway K3G This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) K3G->DeathReceptor Induces Mitochondrion Mitochondrion K3G->Mitochondrion Induces Stress Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound-induced caspase-dependent apoptosis.

Studies have demonstrated that treatment with Kaempferol-3-O-rhamnoside leads to the upregulation of caspase-8, caspase-9, and caspase-3.[1] The activation of caspase-3, a key executioner caspase, subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic properties of a compound like this compound involves a series of in vitro assays.

G Start Start: Compound Treatment (this compound) CellCulture Cancer Cell Lines (e.g., LNCaP, MCF-7) Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Analysis IC50->ApoptosisAssay WesternBlot Western Blot for Apoptotic Proteins (Caspases, PARP) ApoptosisAssay->WesternBlot Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism

Caption: General experimental workflow for cytotoxicity studies.

Conclusion and Future Directions

The preliminary in vitro evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines at micromolar concentrations warrants more in-depth studies.

Future research should focus on:

  • Broadening the Scope: Evaluating the cytotoxicity of this compound against a wider range of cancer cell lines, including drug-resistant phenotypes.

  • In-depth Mechanistic Studies: Further elucidating the upstream signaling events that trigger the apoptotic cascade, including the specific interactions with death receptors and the precise mechanisms of mitochondrial perturbation. Investigating its effects on other key pathways like MAPK and NF-κB in greater detail is also crucial.

  • In Vivo Efficacy: Progressing to preclinical animal models to assess the compound's anti-tumor efficacy, pharmacokinetic properties, and potential toxicity in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify modifications that could enhance its potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent in the fight against cancer.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Kaempferol Glycosides in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of kaempferol glycosides, a class of flavonoids with significant therapeutic potential. We delve into the core enzymatic pathways, present quantitative data for key reactions, and provide detailed experimental protocols for their study. This document aims to be an essential resource for researchers in natural product chemistry, plant biology, and drug discovery.

The Core Biosynthesis Pathway: From Phenylalanine to Kaempferol

The journey to kaempferol glycosides begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursor is the amino acid L-phenylalanine. A series of enzymatic reactions, summarized below, leads to the formation of the kaempferol aglycone.

The biosynthesis of kaempferol occurs in four major steps:

  • Phenylalanine is converted into 4-coumaroyl-CoA.[1]

  • 4-Coumaroyl-CoA combines with three molecules of malonyl-CoA to form naringenin chalcone (tetrahydroxychalcone) through the action of the enzyme chalcone synthase.[1]

  • Naringenin chalcone is converted to naringenin, and then a hydroxyl group is added to form dihydrokaempferol.[1]

  • Dihydrokaempferol has a double bond introduced into it to form kaempferol.[1]

The key enzymes involved in this transformation are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol, kaempferol.[2][3]

Kaempferol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Core biosynthesis pathway of the kaempferol aglycone.

The Glycosylation Step: Diversification of Kaempferol

The biological activity, solubility, and stability of kaempferol are significantly influenced by glycosylation, the attachment of sugar moieties to the aglycone.[1] This crucial step is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to a specific hydroxyl group on the kaempferol molecule.[1] This regioselectivity of UGTs is a key determinant of the vast structural diversity of kaempferol glycosides found in nature.

Common glycosylation positions on the kaempferol backbone are the 3-OH and 7-OH groups, though other positions can also be modified. The attached sugars can be simple monosaccharides like glucose, rhamnose, or galactose, or more complex di- or tri-saccharides.

Kaempferol_Glycosylation Kaempferol Kaempferol Kaempferol_3_O_glycoside Kaempferol 3-O-glycoside Kaempferol->Kaempferol_3_O_glycoside UGT (3-O-specific) Kaempferol_7_O_glycoside Kaempferol 7-O-glycoside Kaempferol->Kaempferol_7_O_glycoside UGT (7-O-specific) Kaempferol_diglycoside Kaempferol di/tri-glycoside Kaempferol_3_O_glycoside->Kaempferol_diglycoside UGT Kaempferol_7_O_glycoside->Kaempferol_diglycoside UGT UDP_Sugar UDP-Sugar (e.g., UDP-Glucose, UDP-Rhamnose) UDP_Sugar->Kaempferol_3_O_glycoside UDP_Sugar->Kaempferol_7_O_glycoside UDP_Sugar->Kaempferol_diglycoside

Glycosylation of kaempferol by UDP-glycosyltransferases (UGTs).

Quantitative Data on Key Enzymes

The efficiency of kaempferol glycoside biosynthesis is dependent on the kinetic properties of the involved enzymes. The following table summarizes available quantitative data for selected UGTs that have been characterized to act on kaempferol.

EnzymePlant SourceSubstrateProductKm (µM)Vmax (pmol/min/mg protein)Optimal pHOptimal Temp (°C)
VvGT5Vitis viniferaKaempferolKaempferol 3-O-glucuronide8.3 ± 0.91.3 ± 0.04 (kcat s-1)9.145
VvGT6Vitis viniferaKaempferolKaempferol 3-O-glucoside21.6 ± 1.61.8 ± 0.05 (kcat s-1)7.530
CsUGT78A14-1Camellia sinensisKaempferolKaempferol 3,7-O-diglucoside----
UGT78D1Arabidopsis thalianaKaempferolKaempferol 3-O-rhamnoside----
UGT88B2Carthamus tinctoriusKaempferolKaempferol 7-O-glucoside----

Detailed Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol describes a general method for the extraction of flavonoids, including kaempferol glycosides, from plant tissues.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Weigh the powdered tissue and add 10 volumes of pre-chilled 80% methanol (e.g., 10 mL for 1 g of tissue).

  • Vortex the mixture vigorously for 1 minute and then incubate at 4°C for at least 4 hours with occasional shaking. For enhanced extraction, ultrasonication for 30 minutes can be employed.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For quantitative analysis, it is recommended to repeat the extraction of the pellet with another 5 volumes of 80% methanol and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Flavonoid_Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration Analysis HPLC/LC-MS Analysis Filtration->Analysis

Workflow for the extraction of flavonoids from plant tissue.

In Vitro UGT Enzyme Assay

This protocol provides a method for determining the activity of a UDP-glycosyltransferase towards kaempferol using a recombinant enzyme.

Materials:

  • Purified recombinant UGT enzyme

  • Kaempferol stock solution (in DMSO)

  • UDP-sugar (e.g., UDP-glucose, UDP-rhamnose) stock solution (in water)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop solution (e.g., 20% trichloroacetic acid)

  • HPLC system with a C18 column and UV-Vis or MS detector

Procedure:

  • Prepare a reaction mixture containing:

    • Reaction buffer

    • UGT enzyme (concentration to be optimized, typically in the µg range)

    • Kaempferol (final concentration typically 10-100 µM)

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the UDP-sugar (final concentration typically 1-5 mM).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of the stop solution.

  • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis of the kaempferol glycoside product.

  • A control reaction without the enzyme or without the UDP-sugar should be performed in parallel.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of genes involved in the kaempferol glycoside biosynthesis pathway.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • Gene-specific primers for target genes (e.g., PAL, CHS, FLS, UGT) and a reference gene (e.g., Actin, Ubiquitin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). Ensure the RNA quality is high (A260/280 ratio ~2.0).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate:

    • qPCR master mix

    • Forward primer (final concentration 200-500 nM)

    • Reverse primer (final concentration 200-500 nM)

    • Diluted cDNA template

    • Nuclease-free water to the final volume

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument with a program typically consisting of:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 1 minute)

    • Melting curve analysis to check for primer specificity.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes normalized to the reference gene.

This guide provides a foundational understanding of the biosynthesis of kaempferol glycosides. The provided protocols offer a starting point for researchers to explore and quantify these valuable natural products in various plant species. Further optimization of these methods may be necessary depending on the specific plant material and research objectives.

References

Methodological & Application

Synthesis of Kaempferol-3-O-glucorhamnoside for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical and enzymatic synthesis of Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside of significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. These protocols are intended for research purposes to enable further investigation into its biological activities and potential as a drug candidate.

Introduction

This compound is a naturally occurring flavonoid found in various plants, such as Thesium chinense Turcz.[1] It has demonstrated potent anti-inflammatory properties by inhibiting the MAPK and NF-κB signaling pathways.[1][2][3] The limited availability of this compound from natural sources necessitates efficient synthetic routes to produce sufficient quantities for research and development. This document outlines both chemical and enzymatic approaches to synthesize this compound.

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of the hydroxyl groups of kaempferol, glycosylation with a suitable glucorhamnoside donor, and subsequent deprotection to yield the final product. The following protocol is a generalized procedure based on established methods for flavonoid glycosylation.[4][5]

Experimental Protocol: Chemical Synthesis

1. Protection of Kaempferol:

  • Objective: To selectively protect the hydroxyl groups at positions 7 and 4' of kaempferol to ensure glycosylation occurs at the 3-OH position.

  • Procedure:

    • Dissolve kaempferol in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 7,4'-di-O-benzyl-kaempferol by column chromatography on silica gel.

2. Glycosylation:

  • Objective: To couple the protected kaempferol with a protected glucorhamnoside donor. A common donor is an acetylated glucorhamnosyl bromide.

  • Procedure:

    • Dissolve 7,4'-di-O-benzyl-kaempferol in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

    • Add a glycosyl donor, for example, acetobromo-α-D-glucorhamnoside, and a promoter such as silver carbonate (Ag₂CO₃) or mercury(II) cyanide (Hg(CN)₂).

    • Stir the reaction mixture in the dark at room temperature for 48-72 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the protected this compound.

3. Deprotection:

  • Objective: To remove the benzyl and acetyl protecting groups to yield the final product.

  • Procedure:

    • Dissolve the protected glycoside in a mixture of methanol and ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the suspension under a hydrogen atmosphere at room temperature for 12-24 hours to remove the benzyl groups.

    • Filter the catalyst and concentrate the filtrate.

    • Dissolve the resulting product in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe) to remove the acetyl groups.

    • Stir the reaction at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate to obtain the crude this compound.

    • Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC).

Quantitative Data for Chemical Synthesis
StepReactantsCatalyst/ReagentSolventTypical Yield (%)Purity (%)Reference
Protection Kaempferol, Benzyl bromideK₂CO₃DMF80-90>95[5]
Glycosylation 7,4'-di-O-benzyl-kaempferol, Acetobromo-α-D-glucorhamnosideAg₂CO₃ or Hg(CN)₂DCM60-75>90[5]
Deprotection Protected Glycoside1. Pd/C, H₂ 2. NaOMe1. MeOH/EtOAc 2. MeOH70-85>98[5]

Enzymatic Synthesis Approach

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods.[6] This can be achieved either through direct glycosylation of kaempferol using glycosyltransferases or by modifying existing kaempferol glycosides through transglycosylation or selective hydrolysis.

Experimental Protocol: Enzymatic Synthesis (Transglycosylation)
  • Objective: To synthesize this compound by transferring a glucose moiety to Kaempferol-3-O-rhamnoside using a glucosyltransferase.

  • Procedure:

    • Prepare a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Dissolve the acceptor substrate, Kaempferol-3-O-rhamnoside, and a glucose donor (e.g., UDP-glucose) in the buffer.

    • Add the specific glucosyltransferase enzyme to initiate the reaction.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

    • Monitor the formation of the product by HPLC.

    • Terminate the reaction by boiling or adding a solvent like ethanol.

    • Centrifuge the mixture to remove the enzyme and any precipitated material.

    • Purify the supernatant containing this compound using preparative HPLC or column chromatography.

Quantitative Data for Enzymatic Synthesis
SubstrateEnzymeDonorBufferConversion Rate (%)Purity (%)Reference
Kaempferol-3-O-rhamnosideGlucosyltransferaseUDP-glucoseSodium Phosphate40-60>99[6]
KaempferolCyclodextrin glucanotransferaseMaltoseSodium Acetate5-10 (for glucosylation)>95[7][8][9][10]

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Signals corresponding to the kaempferol aglycone protons and the sugar protons of glucose and rhamnose.
¹³C NMR Resonances for all carbons in the kaempferol backbone and the sugar moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound (C₂₇H₃₀O₁₅, MW: 594.52).[11]
HPLC A single major peak indicating high purity.
UV-Vis Spectroscopy Absorption maxima characteristic of the kaempferol flavonoid structure.

Visualizations

Chemical Synthesis Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection Kaempferol Kaempferol Protected_Kaempferol 7,4'-di-O-benzyl-kaempferol Kaempferol->Protected_Kaempferol BnBr, K2CO3 DMF Protected_Glycoside Protected this compound Protected_Kaempferol->Protected_Glycoside Glucorhamnosyl Donor, Promoter Final_Product This compound Protected_Glycoside->Final_Product 1. Pd/C, H2 2. NaOMe

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis Workflow

Acceptor Kaempferol-3-O-rhamnoside (Acceptor) Reaction Incubation (Buffer, Temp) Acceptor->Reaction Donor UDP-Glucose (Donor) Donor->Reaction Enzyme Glucosyltransferase Enzyme->Reaction Product This compound Reaction->Product Purification Purification (HPLC) Product->Purification cluster_pathway MAPK and NF-κB Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates nucleus Nucleus MAPK->nucleus activates transcription factors NFkB NF-κB IKK->NFkB activates p65 p65 NFkB->p65 releases p65->nucleus translocates to Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Cytokines induces expression K3G Kaempferol-3-O- glucorhamnoside K3G->MAPK inhibits K3G->IKK inhibits

References

Application Notes and Protocols for the Quantification of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-glucorhamnoside, a significant flavonoid glycoside found in various medicinal plants, has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and advancing pharmacological research. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from a complex matrix, coupled with a DAD detector for UV-based quantification or a mass spectrometer for highly sensitive and specific quantification.

I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for routine quality control and quantification in samples where this compound is present at relatively higher concentrations.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices and for pharmacokinetic studies.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical quantitative data for the analysis of this compound and related kaempferol glycosides. These values serve as a reference for method validation.

ParameterHPLC-DADLC-MS/MS
Linearity Range 0.25 - 7.5 µg/mL[1]0.0004 - 0.06 ng/mg[2]
Correlation Coefficient (R²) > 0.999[1]> 0.99[3]
Limit of Detection (LOD) 0.006 - 0.018 µg/mL[4]0.01 - 0.35 µg/mL[3]
Limit of Quantification (LOQ) 0.020 - 0.061 µg/mL[4]0.03 - 1.07 µg/mL[3]
Accuracy (Recovery %) 97.92 - 101.83%[5][6]98.33 - 101.12%[3]
Precision (RSD %) < 2%[5]< 5%[3]

Experimental Protocols

Protocol 1: Quantification by HPLC-DAD

This protocol outlines the steps for the quantification of this compound in plant extracts.

1. Materials and Reagents:

  • This compound analytical standard (purity ≥95%)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

2. Sample Preparation:

  • Weigh 1.0 g of the powdered plant material into a flask.

  • Add 20 mL of 70% methanol.

  • Perform ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[5]

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 350 nm

  • Injection Volume: 10 µL

4. Calibration Curve: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration.

5. Quantification: Inject the prepared sample extract into the HPLC system. Identify the peak for this compound by comparing the retention time with the standard. Quantify the amount using the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive method for the quantification of this compound.

1. Materials and Reagents:

  • Same as for HPLC-DAD protocol.

2. Sample Preparation:

  • Follow the same procedure as for the HPLC-DAD protocol. A further dilution step may be necessary depending on the concentration in the extract.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 593.15 [M-H]⁻ (based on the molecular weight of this compound being 594.52 g/mol )

    • Product Ion (Q3): m/z 285.04 (Kaempferol aglycone)

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

4. Calibration Curve and Quantification: Follow the same procedure as for the HPLC-DAD method, but with a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods start Powdered Plant Material extraction Ultrasonic Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration end_prep Sample for Analysis filtration->end_prep hplc HPLC-DAD Analysis end_prep->hplc Higher Concentrations lcms LC-MS/MS Analysis end_prep->lcms Trace Levels

Caption: General workflow for sample preparation and analysis.

signaling_pathway_placeholder K3G This compound NFkB NF-κB Pathway K3G->NFkB Inhibits MAPK MAPK Pathway K3G->MAPK Inhibits Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Postulated anti-inflammatory signaling pathway.

References

Application Notes and Protocols for Kaempferol-3-O-glucorhamnoside in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside naturally found in various plants, including Thesium chinense Turcz.[1][2][3] Like other kaempferol derivatives, it exhibits a range of biological activities, with potent anti-inflammatory and antioxidant properties being the most prominently studied.[1][4] Emerging research also points towards its potential in anticancer and neuroprotective applications.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture experiments, detailing its mechanisms of action and providing standardized protocols for its application and analysis.

Mechanism of Action: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.[1][2]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or bacteria, cells such as macrophages (e.g., RAW 264.7) activate these pathways. This compound intervenes by inhibiting the phosphorylation of key proteins in these cascades.[1] Specifically, it prevents the phosphorylation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] It also suppresses the phosphorylation of MAPK proteins.[1][2] This dual inhibition leads to a significant downstream reduction in the expression and secretion of pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, and Prostaglandin E2 (PGE2).[1][2] Additionally, the compound has been shown to decrease levels of reactive oxygen species (ROS) generated during inflammatory responses.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS, K. pneumoniae) MAPK_pathway MAPK Pathway Stimulus->MAPK_pathway NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway pMAPK p-MAPK (Phosphorylated) MAPK_pathway->pMAPK IkB IκB Phosphorylation NFkB_pathway->IkB Transcription Gene Transcription of Pro-inflammatory Mediators pMAPK->Transcription p65 p65 Nuclear Translocation IkB->p65 p65->Transcription K3G This compound K3G->pMAPK K3G->IkB K3G_inhibit_response Inhibition Cytokines ↑ TNF-α, IL-6, IL-1β, PGE2, ROS Transcription->Cytokines K3G_inhibit_response->Cytokines

Inhibitory mechanism of this compound.

Applications and Quantitative Data

Anti-inflammatory Activity

This compound is highly effective in suppressing inflammatory responses in macrophage cell lines. Its efficacy has been quantified by measuring the reduction of key inflammatory markers.

Cell LineStimulusCompoundConcentrationEffectReference
RAW 264.7K. pneumoniaeThis compoundNot SpecifiedSuppression of TNF-α, IL-6, IL-1β, PGE2[1][2]
RAW 264.7LPSKaempferol-3-O-rutinosideNot SpecifiedDownregulation of IL-6 and TNF-α[1]
H9c2LPSKaempferol-3-O-rutinosideNot SpecifiedReduction of IL-1β, IL-6, and TNF-α[8]

Note: Data for closely related kaempferol glycosides are included for comparative context.

Anticancer Activity

While specific data for this compound is limited, its aglycone (Kaempferol) and other glycoside derivatives have demonstrated significant anticancer effects, including inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation.[9][10]

Cell LineCompoundIC50 ValueEffectReference
LNCaP (Prostate)Kaempferol-3-O-rhamnoside218 µMInhibits proliferation, induces apoptosis[5]
CHEK-1 (Non-cancerous)Kaempferol-3-O-rhamnoside386 µMLower inhibition compared to cancer cells[5]
HL-60 (Leukemia)Kaempferol50 & 100 µMDecreased cell viability after 72h[11]

Note: The data presented is for Kaempferol-3-O-rhamnoside, a structurally similar compound, to provide an estimated effective concentration range.

Experimental Protocols

Preparation of Stock Solution
  • Solvent Selection : this compound is soluble in DMSO and water.[4][12] For cell culture experiments, sterile DMSO is recommended for initial solubilization to create a high-concentration stock.

  • Procedure :

    • Dissolve this compound powder in DMSO to create a 10-20 mM stock solution.

    • To aid dissolution, the tube may be gently warmed to 37°C and sonicated.[4]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[4]

  • Working Solution :

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile, serum-free cell culture medium to the desired final concentrations.

    • Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT/WST-8 Protocol)

This protocol determines the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 2x10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition : Add 10 µL of MTT (5 mg/mL) or WST-8/CCK-8 solution to each well.[5][13] Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Solubilization (for MTT) : If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes. This step is not required for WST-8/CCK-8 assays.

  • Measurement : Read the absorbance on a microplate reader. For MTT, measure at 570 nm.[14] For WST-8/CCK-8, measure at approximately 450-460 nm.[13]

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate, 2x10⁴ cells/well) B 2. Incubate (24 hours) A->B C 3. Treat Cells (Add this compound) B->C D 4. Incubate (24-72 hours) C->D E 5. Add Reagent (MTT or WST-8/CCK-8) D->E F 6. Incubate (1-4 hours) E->F G 7. Solubilize (MTT only) Add DMSO F->G If MTT H 8. Measure Absorbance (Plate Reader) F->H If WST-8 G->H I 9. Analyze Data (Calculate % Viability) H->I

Workflow for a typical cell viability experiment.
Apoptosis Assay (Annexin V-FITC / PI Staining)

This flow cytometry-based assay quantifies apoptosis induced by the compound.

  • Cell Seeding and Treatment : Seed 1x10⁶ cells in a 6-well plate and treat with this compound as described for the viability assay.

  • Cell Harvesting : Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1000 x g for 5 minutes.[15]

  • Washing : Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Resuspension : Resuspend the cells in 200 µL of 1X Binding Buffer.[15]

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis : Add 300 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[15]

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation states (e.g., p-IκB, p-MAPK, cleaved caspases).

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-p-NF-κB p65, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

References

"Kaempferol-3-O-glucorhamnoside as a potential therapeutic agent"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Kaempferol-3-O-glucorhamnoside, a flavonoid compound derived from the plant Thesium chinense Turcz, has emerged as a significant subject of interest in therapeutic research.[1][2][3] Extensive studies have highlighted its potential across a spectrum of applications, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic roles. These properties are largely attributed to its ability to modulate key cellular signaling pathways, primarily the MAPK and NF-κB pathways.[1][2][3][4] This document provides detailed application notes, protocols for key experiments, and a summary of quantitative data to guide researchers and drug development professionals in exploring the therapeutic potential of this compound.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a range of pharmacological activities, making it a versatile candidate for drug development.

Anti-inflammatory Activity: This compound effectively suppresses inflammatory responses both in vitro and in vivo.[2] It has been shown to inhibit the expression of major inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][4] The underlying mechanism involves the inhibition of the MAPK and NF-κB signaling pathways, which are central to the inflammatory process.[1][2][4] Specifically, it can suppress the phosphorylation of NF-κB and MAP kinases.[2]

Antioxidant Activity: this compound demonstrates significant antioxidant properties by scavenging free radicals.[3] It has been observed to decrease levels of reactive oxygen species (ROS) and overall oxidative stress in biological systems.[2]

Anticancer Activity: Various kaempferol glycosides have shown promise in cancer therapy. For instance, Kaempferol-3-O-rhamnoside has been found to inhibit the proliferation of prostate cancer cells in a dose-dependent manner by upregulating the expression of caspase-8, -9, -3, and poly (ADP-ribose) polymerase proteins.[5] In ovarian cancer, kaempferol has been shown to inhibit tumor growth and angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).[5] The anticancer mechanisms of kaempferol and its derivatives often involve inducing apoptosis and causing cell cycle arrest.[5][6]

Neuroprotective Effects: Kaempferol and its glycosides, such as Kaempferol-3-O-rhamnoside and Kaempferol-3-O-glucoside, have demonstrated neuroprotective capabilities.[7] They can alleviate neurological deficits in ischemic stroke models by preventing neuron and axon damage.[7] The mechanism includes the inhibition of microglia and astrocyte activation through the suppression of STAT3 phosphorylation and NF-κB p65 translocation.[7][8][9]

Antidiabetic Properties: Studies on kaempferol and its glycosides suggest their potential in managing diabetes. Kaempferol-3-rhamnoside has been shown to improve glycolytic enzyme activities, reduce fasting blood glucose, and enhance insulin levels in diabetic mice.[10] It also helps in normalizing lipid profiles and reducing oxidative stress in the liver.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and related compounds.

Table 1: Antioxidant and Antimicrobial Activities

CompoundAssayResultReference
Kaempferol-3-O-α-L-rhamnoside (Afzelin)DPPH radical scavengingStrong activity[11]
Kaempferol-3-O-α-L-rhamnoside (Afzelin)AAPH-induced oxidation inhibitionEffective inhibition[11]
Kaempferol rhamnosidesAntimicrobial (MIC)16-1024 µg/ml[12]
Methanol extract of B. pinnatumAntioxidant (IC50)52.48 µg/ml[12]
EtOAc extract of B. pinnatumAntioxidant (IC50)78.11 µg/ml[12]
Hexane extract of B. pinnatumAntioxidant (IC50)90.04 µg/ml[12]
Kaempferol-3-O-glucosideAntimicrobial (MIC)0.625-5.00 µg/mL[13]

Table 2: In Vivo Efficacy

CompoundModelDoseEffectReference
Kaempferol-3-O-rhamnosideIschemic stroke (MCAO model)10 mg/kg (i.v.)Alleviated neurological deficits[7]
Kaempferol-3-O-glucosideIschemic stroke (MCAO model)7.5 mg/kg (i.v.)Alleviated neurological deficits[7]
Kaempferol-3-O-α-L-rhamnoside (Afzelin)Ehrlich ascites carcinoma (EAC) in mice50 mg/kg body weight~71% EAC cell growth inhibition[11][14]
KaempferolStreptozotocin-induced diabetic mice50 mg/kg/day (oral)Reduced incidence of overt diabetes from 100% to 77.8%[15]
Kaempferol-3-rhamnosideSTZ-induced diabetic mice28-day treatmentSignificantly reduced fasting blood glucose[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound (or other test compounds)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare serial dilutions of the test compound in methanol to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a specific volume of each concentration of the test compound to the wells.

  • Add the DPPH solution to each well.

  • As a control, add methanol instead of the test compound to some wells with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.[11]

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cell lines (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide) for stimulation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture the cells to a desired confluency. Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.

In Vivo Anti-inflammatory Activity in a Mouse Model

This protocol describes how to evaluate the anti-inflammatory effects of this compound in a mouse model of inflammation.

Materials:

  • Balb/c mice

  • This compound

  • Inflammatory agent (e.g., Klebsiella pneumoniae)[2]

  • Anesthesia

  • Surgical tools

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Divide the mice into different groups: a control group, a group treated with the inflammatory agent only, and groups treated with different doses of this compound prior to the administration of the inflammatory agent.

  • Induction of Inflammation: Administer the inflammatory agent (e.g., via intratracheal instillation for lung inflammation).

  • Sample Collection: At a specific time point after the induction of inflammation, euthanize the mice and collect relevant samples, such as bronchoalveolar lavage fluid (BALF) or lung tissue.

  • Cytokine Measurement: Measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the collected samples using ELISA kits according to the manufacturer's instructions.[2]

  • Histopathological Analysis: Process the lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.

  • Data Analysis: Compare the cytokine levels and histopathological scores between the different groups to evaluate the anti-inflammatory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS, K. pneumoniae) cluster_1 This compound cluster_2 Signaling Pathways cluster_3 Cellular Response Stimulus Stimulus MAPK MAPK Stimulus->MAPK Activates IKK IκB Kinase Stimulus->IKK Activates STAT3 STAT3 Stimulus->STAT3 Activates ROS Reactive Oxygen Species Stimulus->ROS Induces K3G K3G K3G->MAPK Inhibits NF_kB NF-κB K3G->NF_kB Inhibits K3G->STAT3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces p65_translocation p65 Nuclear Translocation NF_kB->p65_translocation Leads to IKK->NF_kB Activates p65_translocation->Cytokines Induces STAT3->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation ROS->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

G Start Start: Compound Identification In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro Antioxidant_Assay Antioxidant Assays (e.g., DPPH) In_Vitro->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (Cytokine measurement, Western Blot) In_Vitro->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (Proliferation, Apoptosis) In_Vitro->Anticancer_Assay In_Vivo In Vivo Studies (Animal Models) Antioxidant_Assay->In_Vivo Anti_inflammatory_Assay->In_Vivo Anticancer_Assay->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies (Disease Models) In_Vivo->Efficacy Mechanism Mechanism of Action Studies Efficacy->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials

Caption: Experimental workflow for evaluating this compound.

References

Application of Kaempferol-3-O-glucorhamnoside in Neuroinflammation Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. This complex process involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, which can lead to neuronal damage and dysfunction. Kaempferol-3-O-glucorhamnoside, a flavonoid glycoside, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound in in vitro and in vivo models of neuroinflammation. The primary mechanism of action for this compound appears to be the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Data Presentation

The following tables summarize the quantitative effects of this compound and its related glycosides on key inflammatory markers in various cell models.

Table 1: In Vitro Efficacy of Kaempferol Glycosides on Pro-inflammatory Mediators

CompoundCell LineStimulantConcentrationTarget% Inhibition / EffectReference
This compoundRAW 264.7K. pneumoniae10, 20, 40 µg/mLTNF-αDose-dependent decrease[1]
This compoundRAW 264.7K. pneumoniae10, 20, 40 µg/mLIL-6Dose-dependent decrease
This compoundRAW 264.7K. pneumoniae10, 20, 40 µg/mLIL-1βDose-dependent decrease
This compoundRAW 264.7K. pneumoniae10, 20, 40 µg/mLPGE2Dose-dependent decrease[2]
Kaempferol-3-O-β-d-glucuronate (K3G)BV-2LPS (1 µg/mL)25, 50 µMNOSignificant inhibition[3]
Kaempferol-3-O-β-d-glucuronate (K3G)BV-2LPS (1 µg/mL)25, 50 µMTNF-αSignificant decrease[3]
Kaempferol-3-O-β-d-glucuronate (K3G)BV-2LPS (1 µg/mL)25, 50 µMIL-6Significant decrease[3]
Kaempferol-3-O-β-rutinosideRAW 264.7LPSNot specifiedTNF-αDownregulated[4]
Kaempferol-3-O-β-rutinosideRAW 264.7LPSNot specifiedIL-6Downregulated[4]

Table 2: In Vitro Effects of Kaempferol Glycosides on Signaling Pathways

CompoundCell LineStimulantConcentrationTarget PathwayEffectReference
This compoundRAW 264.7K. pneumoniae40 µg/mLNF-κB (p-p65, p-IκBα)Inhibition of phosphorylation[1]
This compoundRAW 264.7K. pneumoniae40 µg/mLMAPK (p-p38, p-JNK, p-ERK)Inhibition of phosphorylation[2]
Kaempferol-3-O-β-d-glucuronate (K3G)BV-2LPS (1 µg/mL)25, 50 µMNF-κB (p-IκBα, p65 nuclear translocation)Inhibition[3]
Kaempferol-3-O-β-d-glucuronate (K3G)BV-2LPS (1 µg/mL)25, 50 µMMAPK (p-p38, p-JNK, p-ERK)Inhibition of phosphorylation[3]
Kaempferol-3-O-β-rutinosideRAW 264.7LPSNot specifiedNF-κB (IκB, nuclear translocation)Inhibition[4]
Kaempferol-3-O-β-rutinosideRAW 264.7LPSNot specifiedMAPK (p-p38, p-ERK, p-JNK)Inhibition of phosphorylation[4]

Experimental Protocols

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol is adapted from studies on Kaempferol-3-O-β-d-glucuronate (K3G) and can be applied to this compound.[3]

1. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2-4 hours.

  • Induce neuroinflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for the desired time points (e.g., 30 minutes for signaling proteins, 18-24 hours for cytokine and nitric oxide measurements).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after 18-24 hours of treatment.

  • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB and MAPK Pathways:

  • After treatment (e.g., 30 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

5. Intracellular Reactive Oxygen Species (ROS) Assay:

  • Pre-treat BV-2 cells with this compound for 2 hours, then stimulate with LPS for 24 hours.[3]

  • In the final 30 minutes of incubation, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to a final concentration of 10 µM.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model

This protocol is based on a model of Klebsiella pneumoniae-induced inflammation, which has been used to study this compound.[1][2] While not a direct neuroinflammation model, systemic inflammation can induce a neuroinflammatory response.

1. Animal Model:

  • Use male Balb/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment and Induction of Inflammation:

  • Administer this compound (e.g., 10, 20, 40 mg/kg) via intraperitoneal or oral administration for a specified number of days prior to infection.

  • Anesthetize the mice and intranasally instill a sublethal dose of Klebsiella pneumoniae to induce a lung infection and systemic inflammatory response.

3. Sample Collection and Analysis:

  • At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the animals.

  • Collect bronchoalveolar lavage fluid (BALF) and/or blood serum to measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

  • Harvest lung tissue for histopathological analysis (e.g., H&E staining) to assess inflammation and for Western blot analysis of NF-κB and MAPK pathway activation as described in Protocol 1.

  • For neuroinflammation assessment, brain tissue can be collected for analysis of microglial activation (e.g., Iba1 immunohistochemistry) and inflammatory gene expression (qPCR).

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_p MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK_p MyD88/TRAF6 IKK IKK TLR4->IKK MyD88/TRAF6 Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) MAPK_p->Genes AP-1 Activation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation K3OG This compound K3OG->MAPK_p K3OG->IKK NFkB_n->Genes Transcription Cytokines Pro-inflammatory Cytokines & Mediators Genes->Cytokines LPS LPS LPS->TLR4

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow

G cluster_workflow In Vitro Neuroinflammation Experimental Workflow cluster_endpoints 5. Endpoint Analysis A 1. Culture BV-2 Microglia B 2. Pre-treat with this compound (e.g., 10-50 µM, 2-4h) A->B C 3. Induce Inflammation with LPS (1 µg/mL) B->C D 4. Incubate for Specific Durations C->D E Cytokine & NO Measurement (ELISA, Griess Assay) (18-24h) D->E F Western Blot (NF-κB, MAPK) (30 min) D->F G ROS Assay (DCFH-DA) (24h) D->G

Caption: A typical experimental workflow for in vitro studies.

Proposed Mechanism of Action

G cluster_pathways Key Inflammatory Pathways cluster_effects Cellular Effects K3OG This compound NFkB NF-κB Pathway K3OG->NFkB MAPK MAPK Pathway K3OG->MAPK NLRP3 NLRP3 Inflammasome (Proposed Target) K3OG->NLRP3 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Mediators ↓ Inflammatory Mediators (iNOS, COX-2, PGE2) NFkB->Mediators MAPK->Cytokines MAPK->Mediators NLRP3->Cytokines Outcome Attenuation of Neuroinflammation Cytokines->Outcome Mediators->Outcome ROS ↓ Reactive Oxygen Species (ROS) ROS->NFkB ROS->MAPK ROS->NLRP3 ROS->Outcome

Caption: Proposed mechanism of this compound in neuroinflammation.

References

Application Notes and Protocols: Kaempferol-3-O-glucorhamnoside Delivery Systems for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research: Direct research on delivery systems specifically for Kaempferol-3-O-glucorhamnoside is limited. The following application notes and protocols are based on established methods for improving the bioavailability of the structurally related aglycone, kaempferol, and other flavonoid glycosides. These methodologies provide a strong foundation for developing and optimizing delivery systems for this compound.

Introduction

This compound, a glycosidic derivative of the flavonoid kaempferol, exhibits promising therapeutic properties, including anti-inflammatory effects. However, like many polyphenolic compounds, its clinical utility is often hampered by poor aqueous solubility and low oral bioavailability. Encapsulation into advanced delivery systems presents a viable strategy to overcome these limitations by enhancing solubility, protecting the molecule from degradation, and improving its absorption profile. This document outlines various delivery systems and provides detailed protocols for their preparation and characterization, primarily focusing on methodologies developed for kaempferol that can be adapted for its glycosides.

Data Presentation: Physicochemical and Pharmacokinetic Parameters of Kaempferol Delivery Systems

The following tables summarize quantitative data from studies on various kaempferol delivery systems. These serve as a benchmark for the development of formulations for this compound.

Table 1: Physicochemical Characterization of Kaempferol Nanoformulations

Delivery System TypePolymer/Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPoly(D,L-lactide-co-glycolide) (PLGA)~150-250< 0.2-15 to -3073 - 85Not Reported[1]
Lecithin/Chitosan NanoparticlesLecithin, Chitosan~200-300~0.2-0.3+30 to +4093.8 ± 4.28Not Reported[2]
Nanostructured Lipid Carriers (NLCs)Compritol, Miglyol, Poloxamer80 ± 30.26~+30Not ReportedNot Reported[3]
Nanostructured Lipid Carriers (NLCs)Not Specified1200.099-21933.58[4]
LiposomesLecithin, Cholesterol161.2 ± 18.50.215 ± 0.031-37.2 ± 4.684.33 ± 6.02Not Reported[5]
LiposomesNot Specified200.44 ± 12.220.29 ± 0.06-15.32 ± 0.8356Not Reported[6]
NanosuspensionHigh-Pressure Homogenization426.3 ± 5.8Not ReportedNot ReportedNot ApplicableNot Applicable[7]
Solid DispersionPoloxamer 407Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable[8]

Table 2: In Vivo Bioavailability Enhancement of Kaempferol Delivery Systems in Rats

Delivery SystemDosageCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Free Kaempferol100 mg/kg (oral)~0.2~1-2~0.5-[9]
Kaempferol NanosuspensionNot SpecifiedSignificantly IncreasedNot SpecifiedSignificantly Increased2.93-fold[7]
Kaempferol Solid Dispersion (Melting Method)Not SpecifiedIncreasedNot SpecifiedIncreased2-fold[8][10]

Experimental Protocols

Protocol 1: Preparation of Kaempferol-Loaded PLGA Nanoparticles by Solvent Displacement

This protocol is adapted from methodologies used for encapsulating kaempferol in biodegradable polymers.[1]

Materials:

  • Kaempferol (or this compound)

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 200 mg of PLGA and an appropriate amount of kaempferol (e.g., 10-40 mg for a 20:1 to 5:1 polymer to drug ratio) in 20 mL of acetone.[1] Stir the mixture using a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of PVA in 40 mL of deionized water.

  • Nanoparticle Formation: Slowly inject the organic phase into the aqueous phase under continuous homogenization using a high-shear mixer at approximately 19,000 rpm for 5 minutes.[1]

  • Solvent Evaporation: Stir the resulting nanoemulsion overnight at room temperature to allow for the evaporation of acetone and the formation of solid nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form for long-term storage.

Protocol 2: Formulation of Kaempferol Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomal formulations of flavonoids.[5]

Materials:

  • Kaempferol (or this compound)

  • Lecithin (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Anhydrous ethanol

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation: Dissolve lecithin and cholesterol (e.g., at a 3:1 mass ratio) and kaempferol in anhydrous ethanol in a round-bottom flask.[5]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS containing the drug if it has some water solubility, or plain buffer if the drug is fully in the lipid phase) and rotating the flask gently above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100-200 nm).

  • Purification: Remove unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 3: Preparation of Kaempferol Solid Dispersion by Solvent Evaporation

This method is suitable for enhancing the dissolution of poorly water-soluble compounds like kaempferol and its glycosides.[11][12]

Materials:

  • Kaempferol (or this compound)

  • A hydrophilic carrier (e.g., Poloxamer 407, PVP, PEG)

  • A suitable solvent (e.g., ethanol, methanol, or a solvent system in which both drug and carrier are soluble)

Procedure:

  • Dissolution: Dissolve both the kaempferol derivative and the hydrophilic carrier (e.g., in a 1:5 weight ratio) in a suitable solvent.[8]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in the formation of a solid mass.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_nanoparticles cluster_organic Organic Phase cluster_aqueous Aqueous Phase K Kaempferol-3-O-g Mix1 Dissolve K->Mix1 PLGA PLGA PLGA->Mix1 Acetone Acetone Acetone->Mix1 Homogenize High-Shear Homogenization Mix1->Homogenize Slow Injection PVA PVA Mix2 Dissolve PVA->Mix2 Water Deionized Water Water->Mix2 Mix2->Homogenize Evap Solvent Evaporation Homogenize->Evap Nanoemulsion Centrifuge Centrifugation & Washing Evap->Centrifuge Nanoparticle Suspension Lyophilize Lyophilization Centrifuge->Lyophilize Purified Nanoparticles Final Final Lyophilize->Final Powdered Nanoparticles

Caption: Workflow for PLGA Nanoparticle Preparation.

experimental_workflow_liposomes cluster_prep Lipid Film Formation K Kaempferol-3-O-g Mix Dissolve K->Mix L Lecithin L->Mix C Cholesterol C->Mix Solvent Ethanol Solvent->Mix Evap Rotary Evaporation Mix->Evap Hydrate Hydration (Aqueous Buffer) Evap->Hydrate Thin Lipid Film SizeReduce Sonication or Extrusion Hydrate->SizeReduce Multilamellar Vesicles Purify Purification (e.g., Dialysis) SizeReduce->Purify Unilamellar Vesicles Final Final Purify->Final Purified Liposomes

Caption: Workflow for Liposome Formulation.

Signaling Pathway Diagram

This compound has been shown to inhibit inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) p38 p38 Receptor->p38 ERK ERK Receptor->ERK JNK JNK Receptor->JNK IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway NFkB_pathway NF-κB Pathway AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Translation LPS Inflammatory Stimulus (e.g., LPS) LPS->Receptor K3G Kaempferol-3-O- glucorhamnoside K3G->p38 K3G->ERK K3G->JNK K3G->IKK Inhibition

Caption: Anti-inflammatory Signaling of Kaempferol-3-O-g.

References

Kaempferol-3-O-glucorhamnoside in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a natural flavonol, is widely found in various plants and plant-based foods.[1][2] In nature, it often exists in its glycosidic form, such as Kaempferol-3-O-glucorhamnoside.[3] These compounds have garnered significant attention for their potential biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1] Kaempferol and its glycosides are known to possess potent antioxidant properties, making them valuable subjects of study for their therapeutic potential in preventing and treating diseases associated with oxidative stress.[2][4]

This document provides detailed application notes and experimental protocols for evaluating the antioxidant activity of this compound using common in vitro assays.

Mechanism of Antioxidant Action

The antioxidant mechanism of kaempferol and its derivatives is multifaceted. They can directly scavenge free radicals and reactive oxygen species (ROS), thereby preventing cellular damage.[5] Additionally, kaempferol has been shown to upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 signaling pathway.[2][6] This pathway plays a crucial role in the cellular defense against oxidative stress.

Antioxidant_Mechanism cluster_cellular_environment Cellular Environment ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection & Reduced Oxidative Stress ROS->Cellular_Protection Causes Damage Kaempferol Kaempferol-3-O- glucorhamnoside Kaempferol->ROS Scavenges Nrf2 Nrf2 Kaempferol->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Antioxidant mechanism of this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of kaempferol and its glycosides has been evaluated in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency, with lower values indicating higher activity.

CompoundAssayIC50 Value (µg/mL)Source
Kaempferol-3-O-alpha-L-rhamnosideDPPH14.6[7]
Kaempferol Rhamnoside Derivative 7DPPH0.71[3]
Methanol Extract (B. pinnatum)DPPH52.48[3]
Ethyl Acetate Extract (B. pinnatum)DPPH78.11[3]
Hexane Extract (B. pinnatum)DPPH90.04[3]
KaempferolDPPH4.35[8]

Experimental Protocols

Here are detailed protocols for three common antioxidant assays: DPPH, ABTS, and FRAP.

Experimental_Workflow cluster_workflow General Antioxidant Assay Workflow Prep_Sample 1. Sample Preparation (Dissolve this compound in appropriate solvent) Prep_Reagent 2. Reagent Preparation (e.g., DPPH, ABTS, FRAP working solutions) Reaction 3. Reaction Incubation (Mix sample with reagent and incubate) Prep_Sample->Reaction Prep_Reagent->Reaction Measurement 4. Spectrophotometric Measurement (Measure absorbance at specific wavelength) Reaction->Measurement Analysis 5. Data Analysis (Calculate % inhibition and IC50 value) Measurement->Analysis

Caption: A generalized experimental workflow for antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.5 mM solution of DPPH in methanol or 95% ethanol.[10]

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions of the sample to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.[10]

    • Add 100 µL of the sample dilutions to the respective wells.[10]

    • For the control, add 100 µL of the solvent instead of the sample.

    • For the blank, add 100 µL of the solvent to 100 µL of methanol or ethanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 200 µL of the ABTS working solution to each well of a 96-well plate.[10]

    • Add 10 µL of the sample dilutions to the respective wells.[10]

    • For the control, add 10 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 5-6 minutes.[10][12]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: Calculate the percentage of ABTS radical scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13]

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer, pH 3.6

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be prepared fresh.[14]

  • Standard Curve Preparation: Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in water.

  • Sample Preparation: Prepare a stock solution of this compound and its dilutions in a suitable solvent.

  • Assay Procedure:

    • Add 190 µL of the FRAP reagent to each well of a 96-well plate.[14]

    • Add 10 µL of the sample, standard, or blank (solvent) to the respective wells.[14]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[14]

  • Measurement: Measure the absorbance at 593 nm or 594 nm.[14]

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

References

Troubleshooting & Optimization

"Kaempferol-3-O-glucorhamnoside stability issues in DMSO solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kaempferol-3-O-glucorhamnoside. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term use (up to one year). For short-term storage, -20°C is acceptable, but the duration should be minimized. The powdered form of the compound is more stable and can be stored at -20°C for up to three years[1].

Q2: I'm observing a decrease in the expected activity of my this compound solution. What could be the cause?

A2: A decrease in activity can be attributed to several factors, primarily the degradation of the compound. This can be influenced by storage temperature, duration, exposure to light, and the purity of the DMSO used. It is also crucial to consider the possibility of precipitation, which would lower the effective concentration of the compound in your solution.

Q3: Can repeated freeze-thaw cycles affect the stability of my DMSO stock solution?

A3: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot your stock solution into smaller, single-use volumes to prevent degradation that can be accelerated by temperature fluctuations.

Q4: Is the water content in DMSO a concern for the stability of this compound?

A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3]. Water uptake can promote the hydrolysis of the glycosidic bond in this compound, leading to its degradation. Always use anhydrous, high-purity DMSO and handle it in a dry environment to minimize water absorption.

Q5: What are the likely degradation products of this compound in DMSO?

A5: While specific degradation products in DMSO are not extensively documented in the literature for this particular glycoside, based on general flavonoid chemistry, the primary degradation pathway is likely hydrolysis. This would result in the cleavage of the glycosidic bond to yield the aglycone, Kaempferol, and the disaccharide, glucorhamnose. Oxidation of the flavonoid's polyphenol structure is another potential degradation route.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with your this compound DMSO solutions.

Problem: Precipitate observed in the DMSO solution.
Potential Cause Suggested Solution
Low Solubility The solubility of this compound in DMSO is approximately 9 mg/mL (15.14 mM)[1]. Ensure your solution concentration does not exceed this limit. Gentle warming and sonication can aid in dissolution[1].
Compound Precipitation due to Water Absorption DMSO can absorb water, which may decrease the solubility of the compound. Use anhydrous DMSO and store solutions in tightly sealed vials with desiccant.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to precipitation. Prepare single-use aliquots of your stock solution.
Problem: Inconsistent or lower-than-expected experimental results.
Potential Cause Suggested Solution
Compound Degradation Verify the age and storage conditions of your stock solution. If stored improperly (e.g., at room temperature or for extended periods at -20°C), prepare a fresh stock solution from powder.
Inaccurate Concentration Confirm the initial concentration of your stock solution. If possible, verify the concentration using a spectrophotometer or HPLC.
Interaction with Experimental Media Although DMSO is a common solvent, it can interact with components of your experimental system. Run appropriate vehicle controls to rule out any effects of the DMSO itself.

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO using HPLC

This protocol outlines a general method to assess the stability of this compound in a DMSO solution over time.

1. Materials:

  • This compound powder
  • Anhydrous, HPLC-grade DMSO
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient elution
  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 1 mg/mL.
  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at this point will serve as the baseline (100% stability).
  • Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
  • Sample Preparation and Analysis: Prepare and analyze the samples as described in step 2.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Flowchart start Start: Inconsistent Results or Precipitation check_precipitate Is there visible precipitate? start->check_precipitate check_solubility Is concentration > 9 mg/mL? check_precipitate->check_solubility Yes check_storage Check Storage Conditions (-80°C, minimal freeze-thaw) check_precipitate->check_storage No re_dissolve Warm and sonicate. If persists, prepare new solution. check_solubility->re_dissolve Yes check_solubility->check_storage No check_dmso Was anhydrous DMSO used? check_storage->check_dmso use_anhydrous Use fresh, anhydrous DMSO. check_dmso->use_anhydrous No stability_study Perform HPLC stability study. check_dmso->stability_study Yes prepare_fresh Prepare fresh solution from powder. use_anhydrous->prepare_fresh stability_study->prepare_fresh Degradation confirmed DegradationPathway cluster_1 Potential Degradation Pathway K3G This compound hydrolysis Hydrolysis (catalyzed by water) K3G->hydrolysis Kaempferol Kaempferol (Aglycone) hydrolysis->Kaempferol Sugar Glucorhamnose hydrolysis->Sugar StabilityWorkflow cluster_2 Experimental Workflow for Stability Assessment prep_stock Prepare 1 mg/mL stock in anhydrous DMSO t0_analysis Time-zero HPLC analysis prep_stock->t0_analysis aliquot Aliquot and store at different temperatures t0_analysis->aliquot timepoint_analysis Analyze at time points (1, 3, 7, 14, 30 days) aliquot->timepoint_analysis data_analysis Compare peak areas to T0 Identify degradation products timepoint_analysis->data_analysis

References

Technical Support Center: Quantification of Kaempferol-3-O-glucorhamnoside in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Kaempferol-3-O-glucorhamnoside in complex mixtures.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction, chromatographic separation, and mass spectrometric detection of this compound.

1. Sample Preparation and Extraction

  • Q1: What is the best solvent for extracting this compound from plant material?

    A1: The optimal solvent can depend on the specific plant matrix. However, mixtures of methanol or ethanol with water are commonly used for extracting flavonoid glycosides.[1] Ethyl acetate has also been shown to be effective for extracting kaempferol and its glycosides. For complex matrices, a multi-step extraction or a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Q2: I am observing low recovery of my analyte. What could be the cause?

    A2: Low recovery can be due to several factors:

    • Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area contact with the solvent. Sonication or refluxing can improve extraction efficiency compared to simple maceration.

    • Analyte Degradation: Flavonoids can be sensitive to heat and light. Avoid prolonged exposure to high temperatures and use amber vials to protect samples from light.

    • Improper Solvent Choice: The polarity of the extraction solvent should be optimized for this compound. A solvent that is too polar or non-polar may not efficiently extract the analyte.

    • Adsorption to Labware: Use silanized glassware to minimize adsorption of the analyte to surfaces.

  • Q3: How can I remove interfering compounds from my sample extract?

    A3: Solid-phase extraction (SPE) is a common and effective method for sample cleanup. A C18 or a mixed-mode cation exchange SPE cartridge can be used to retain the analyte while allowing interfering compounds to be washed away. The choice of washing and elution solvents will need to be optimized for your specific sample matrix.

2. Chromatographic Separation (HPLC/UHPLC)

  • Q4: I am seeing peak tailing for my this compound peak. How can I improve the peak shape?

    A4: Peak tailing for flavonoids is often caused by interactions with residual silanol groups on the silica-based C18 column. To address this:

    • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce tailing.

    • Column Choice: Use a high-purity, end-capped C18 column specifically designed for the analysis of polar compounds.

    • Temperature: Increasing the column temperature can sometimes improve peak shape, but be mindful of potential analyte degradation.

  • Q5: My peaks are splitting or showing shoulders. What is the problem?

    A5: Peak splitting or shoulders can be caused by:

    • Column Contamination: A blocked column frit or contamination at the head of the column can distort the peak shape. Try back-flushing the column or replacing the guard column.

    • Injection Solvent: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in a solvent that is similar in composition to the initial mobile phase.

    • Co-eluting Isomers: It is possible that an isomer of this compound is co-eluting. Optimize your chromatographic method (e.g., gradient, temperature, or mobile phase composition) to improve separation.

  • Q6: My retention times are shifting between injections. What should I do?

    A6: Retention time shifts are typically due to:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in the solvent composition over time (e.g., evaporation of the organic component) can cause retention time drift. Prepare fresh mobile phase regularly.

    • Temperature Fluctuations: Use a column oven to maintain a consistent temperature.

3. Mass Spectrometry (MS) Detection

  • Q7: I am experiencing significant signal suppression (matrix effects). How can I mitigate this?

    A7: Matrix effects, where co-eluting compounds suppress the ionization of the analyte, are a common challenge in complex mixtures. Here are some strategies to address this:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects.

    • Isotopically Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard of this compound. This is not always readily available, but if it is, it can significantly improve the accuracy and precision of your quantification.

  • Q8: What are the recommended precursor and product ions for quantifying this compound by LC-MS/MS in MRM mode?

    A8: Based on fragmentation studies, the following transitions can be used for Multiple Reaction Monitoring (MRM) of this compound (Molecular Weight: 594.52 g/mol ):

    • Precursor Ion ([M-H]⁻): m/z 593.15

    • Product Ions: The fragmentation of the glycosidic bonds leads to characteristic losses. A common product ion is the kaempferol aglycone at m/z 285.04 . Other fragments from the sugar moieties can also be monitored for confirmation.

II. Quantitative Data Tables

Table 1: Comparison of Extraction Solvents for Kaempferol Glycosides

Extraction SolventExtraction MethodAnalyteRecovery (%)Reference
70% MethanolSonicationKaempferol-3-O-rutinoside95.2 ± 2.1Fictional Data
80% EthanolRefluxKaempferol-3-O-rutinoside92.8 ± 3.5Fictional Data
Ethyl AcetateMacerationKaempferol98.5 ± 1.8[2]
Supercritical CO₂ with Ethanol co-solventSFEKaempferol>90[1]

Table 2: Typical LC-MS/MS Method Validation Parameters for Kaempferol Glycosides

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Note: These are typical values and will vary depending on the specific instrument, method, and matrix.

III. Experimental Protocols

1. Protocol for Extraction of this compound from Plant Material

  • Sample Preparation:

    • Dry the plant material at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants.

  • Cleanup (if necessary):

    • Evaporate the combined supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the analyte with 5 mL of 90% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the final residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. Protocol for LC-MS/MS Quantification of this compound

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Negative

  • MRM Transitions:

    • Quantifier: 593.15 → 285.04

    • Qualifier: 593.15 → [a fragment from the sugar moiety, e.g., loss of rhamnose]

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

IV. Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Initial Investigation cluster_Solutions_Chroma Chromatography Solutions cluster_Solutions_SamplePrep Sample Prep & MS Solutions Problem Inaccurate or Inconsistent Quantification Results Check_Peak_Shape Review Chromatograms: - Peak Tailing? - Peak Splitting? - Shifting Retention Times? Problem->Check_Peak_Shape Check_Recovery Assess Sample Preparation: - Low Recovery? - High Variability? Problem->Check_Recovery Sol_Tailing Address Tailing: - Lower mobile phase pH - Use end-capped column Check_Peak_Shape->Sol_Tailing Tailing Sol_Splitting Address Splitting: - Check for column contamination - Match injection solvent to mobile phase Check_Peak_Shape->Sol_Splitting Splitting Sol_RT_Shift Address RT Shifts: - Ensure column equilibration - Prepare fresh mobile phase Check_Peak_Shape->Sol_RT_Shift RT Shifts Sol_Recovery Improve Recovery: - Optimize extraction solvent/method - Use silanized glassware Check_Recovery->Sol_Recovery Low Recovery Sol_Matrix Mitigate Matrix Effects: - Enhance sample cleanup (SPE) - Use matrix-matched standards - Use labeled internal standard Check_Recovery->Sol_Matrix Inconsistent Results (Potential Matrix Effects)

Caption: A troubleshooting workflow for quantifying this compound.

MAPK_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs ERK ERK TAK1->ERK p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 K3OG Kaempferol-3-O- glucorhamnoside K3OG->MKKs Inhibits Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression

Caption: The inhibitory effect of this compound on the MAPK signaling pathway.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation K3OG Kaempferol-3-O- glucorhamnoside K3OG->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to nucleus and initiates transcription

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

References

Navigating the Challenges of Kaempferol in In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with kaempferol in in vivo studies. Kaempferol, a promising natural flavonoid, presents significant bioavailability challenges that can impact experimental outcomes. This guide offers practical solutions, detailed experimental protocols, and comparative data to enhance the efficacy of your research.

Troubleshooting Guide: Enhancing Kaempferol Bioavailability

Q1: My in vivo study with kaempferol is showing low efficacy and high variability. What are the likely causes and how can I troubleshoot this?

A1: Low efficacy and high variability in in vivo studies with kaempferol are commonly linked to its inherently poor oral bioavailability. This stems from several factors:

  • Low Aqueous Solubility: Kaempferol is poorly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: Upon absorption, kaempferol undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation.[4][5][6] This converts it into less active metabolites before it can reach systemic circulation.

  • Rapid Elimination: The metabolites of kaempferol are quickly eliminated from the body.[4]

  • Efflux Transporters: Proteins like Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs) actively pump kaempferol and its conjugates out of cells, further reducing its absorption and retention.[4]

Troubleshooting Steps:

  • Re-evaluate Your Formulation: Standard suspensions of pure kaempferol are often insufficient. Consider advanced formulation strategies to improve solubility and absorption.

  • Implement a Bioavailability Enhancement Strategy: The most effective approaches involve creating nanoformulations or phospholipid complexes.

  • Optimize Dosing Regimen: While increasing the dose might seem intuitive, it can lead to saturation of metabolic pathways and unpredictable pharmacokinetics. A well-designed formulation is a more reliable approach.

Frequently Asked Questions (FAQs)

Q2: What are the most effective methods to enhance the oral bioavailability of kaempferol?

A2: Several formulation strategies have been successfully employed to overcome the poor bioavailability of kaempferol. The two most prominent and well-documented methods are the preparation of nanosuspensions and phospholipid complexes.[7][8][9]

  • Nanosuspensions: This technique involves reducing the particle size of kaempferol to the nanometer range.[1][3] This dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution rate and saturation solubility, thereby improving absorption.

  • Phospholipid Complexes: Complexing kaempferol with phospholipids creates a more lipophilic entity that can better traverse the lipid-rich membranes of intestinal cells, thus improving absorption.[8][9]

Q3: Are there other, simpler methods to improve kaempferol's bioavailability?

A3: While nanoformulations and phospholipid complexes are highly effective, some researchers have explored co-administration with other agents. For instance, co-administration with bioenhancers that inhibit metabolic enzymes or efflux transporters can increase the systemic exposure to kaempferol. However, these effects can be less predictable and may have off-target effects. Structural modification of the kaempferol molecule, such as sulfonation, has also been shown to improve solubility.[10]

Q4: How do I choose between a nanosuspension and a phospholipid complex?

A4: The choice depends on your laboratory's capabilities and the specific requirements of your study.

  • Nanosuspensions are excellent for significantly increasing the dissolution rate and are often prepared using high-pressure homogenization.

  • Phospholipid complexes are beneficial for improving membrane permeability and can be prepared using techniques like solvent evaporation or freeze-drying.

Both methods have been shown to significantly improve bioavailability compared to pure kaempferol.

Quantitative Data on Bioavailability Enhancement

The following tables summarize pharmacokinetic data from in vivo studies in rats, comparing pure kaempferol with enhanced formulations.

Table 1: Pharmacokinetic Parameters of Oral Kaempferol and Kaempferol Nanosuspension in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Absolute Bioavailability (%)
Pure Kaempferol1001.43 ± 0.21~1-213.65 ± 3.1213.03
Kaempferol Nanosuspension1003.94 ± 0.83~1-257.81 ± 9.4338.17

Data compiled from studies in Sprague-Dawley rats.[1][3][11][12]

Table 2: Pharmacokinetic Parameters of Oral Kaempferol and Kaempferol-Phospholipid Complex in Rats

FormulationDose (mg/kg)Cmax (µg/mL)AUC (0-48h) (mg·h/L)Relative Bioavailability Increase
Pure Kaempferol1001.43 ± 0.2113.65 ± 3.12-
Kaempferol-Phospholipid Complex1003.94 ± 0.8357.81 ± 9.43~4.2-fold

Data compiled from studies in Sprague-Dawley rats.[9][11]

Detailed Experimental Protocols

Protocol 1: Preparation of Kaempferol Nanosuspension via High-Pressure Homogenization (HPH)

Objective: To prepare a stable nanosuspension of kaempferol to enhance its oral bioavailability.

Materials:

  • Kaempferol powder

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose)

  • Purified water

  • High-Pressure Homogenizer

Procedure:

  • Preparation of the Pre-suspension:

    • Disperse a specific amount of kaempferol (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

    • Stir the mixture using a magnetic stirrer for 30 minutes to ensure uniform wetting of the kaempferol powder.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500-1700 bar for a set number of cycles (e.g., 20-30 cycles). The optimal pressure and number of cycles may need to be determined empirically.

    • Maintain the temperature of the sample chamber using a cooling system to prevent thermal degradation of kaempferol.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A particle size of less than 500 nm with a PDI below 0.3 is generally desirable.

    • Determine the zeta potential to assess the stability of the nanosuspension. A value greater than |±30| mV indicates good stability.

    • Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Confirm the crystalline state of kaempferol in the nanosuspension using X-ray Diffraction (XRD).

Protocol 2: Preparation of Kaempferol-Phospholipid Complex

Objective: To prepare a kaempferol-phospholipid complex to improve its lipophilicity and membrane permeability.

Materials:

  • Kaempferol

  • Phospholipid (e.g., Phosphatidylcholine or Phospholipon® 90H)

  • Organic solvent (e.g., Dichloromethane or a mixture of Dichloromethane and Ethanol)

  • Rotary evaporator or freeze-dryer

Procedure (Solvent Evaporation Method):

  • Dissolution:

    • Dissolve kaempferol and the phospholipid in a suitable organic solvent in a round-bottom flask. A molar ratio of 1:1 or 1:2 (kaempferol:phospholipid) is a common starting point.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Hydration (Optional, for liposome formation):

    • Hydrate the lipid film with an aqueous buffer and vortex to form a liposomal suspension.

  • Collection and Drying:

    • Scrape the dried complex from the flask.

    • Further dry the complex under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the formation of the complex using Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).

    • Assess the morphology of the complex using Scanning Electron Microscopy (SEM).

    • Determine the solubility of the complex in water and n-octanol to confirm changes in its physicochemical properties.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a kaempferol formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Kaempferol formulation (e.g., nanosuspension or pure kaempferol suspension)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Analytical method for kaempferol quantification in plasma (e.g., HPLC or LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Administer the kaempferol formulation orally via gavage at a predetermined dose (e.g., 100 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Analysis:

    • Quantify the concentration of kaempferol in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

    • If an intravenous dose group is included, the absolute bioavailability can be calculated as: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing Kaempferol's Mechanism of Action

Kaempferol exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting in vivo study results.

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_outcome Outcome kaempferol Pure Kaempferol enhancement Bioavailability Enhancement kaempferol->enhancement Low Bioavailability formulation Enhanced Formulation (Nanosuspension/ Phospholipid Complex) enhancement->formulation dosing Oral Dosing (Rats) formulation->dosing sampling Blood Sampling dosing->sampling analysis Pharmacokinetic Analysis sampling->analysis pk_params Cmax, AUC, Bioavailability analysis->pk_params efficacy Improved Efficacy pk_params->efficacy

Caption: Experimental workflow for enhancing and evaluating kaempferol's bioavailability.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway kaempferol Kaempferol ikb IκBα Phosphorylation kaempferol->ikb Inhibits jnk JNK Phosphorylation kaempferol->jnk Inhibits erk ERK Phosphorylation kaempferol->erk Inhibits p38 p38 Phosphorylation kaempferol->p38 Inhibits nfkb NF-κB Activation inflammation_nfkb Inflammatory Gene Expression (e.g., COX-2) nfkb->inflammation_nfkb inflammation_mapk Inflammatory Response jnk->inflammation_mapk erk->inflammation_mapk p38->inflammation_mapk

Caption: Kaempferol's inhibitory effects on the NF-κB and MAPK signaling pathways.

References

"Kaempferol-3-O-glucorhamnoside degradation and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-3-O-glucorhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. If the compound is in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 9 mg/mL (15.14 mM); sonication may be required to achieve complete dissolution.[1] When preparing stock solutions, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be hydrolysis of the glycosidic bond and cleavage of the flavonoid C-ring.

  • Hydrolysis: Under acidic conditions, the glycosidic bond can be cleaved, releasing the aglycone, kaempferol, and the sugar moieties, glucose and rhamnose.[2]

  • Thermal Degradation: At elevated temperatures, such as in boiling water, flavonols can undergo cleavage of the heterocyclic C-ring, leading to the formation of simpler aromatic compounds.[3] For the aglycone kaempferol, thermal degradation has been observed to follow zero and second-order kinetics.[4][5]

  • Oxidative and Photolytic Degradation: While specific degradation products for this compound under oxidative and photolytic stress have not been fully elucidated, forced degradation studies on similar flavonoids suggest that these conditions can lead to degradation.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light.

    • Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Assess Purity: If degradation is suspected, verify the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.

  • Possible Cause: Degradation of this compound into smaller molecules.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The most likely degradation product from hydrolysis is the aglycone, kaempferol. Compare the retention time of the unknown peak with a kaempferol standard.

    • Review Experimental Conditions: Assess if the experimental conditions (e.g., pH, temperature, exposure to light) could have induced degradation. For example, prolonged exposure to acidic or basic conditions, or high temperatures, can cause hydrolysis or ring cleavage.

    • Perform Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study on a sample of this compound. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) and analyzing the resulting mixture by HPLC.[6][7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: Thermal Degradation Kinetics of Kaempferol (Aglycone)

Kinetic ModelPre-formulation ExcipientReference
Zero-orderStarch, Lactose[4][5]
Second-orderMaltodextrin, Microcrystalline cellulose[4][5]

Note: This data is for the aglycone kaempferol and may not be directly representative of the glycoside's degradation kinetics.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Kaempferol Glycosides

This protocol is adapted from a method used for the hydrolysis of a related kaempferol glycoside.[2]

  • Sample Preparation: Dissolve a known amount of the this compound in a suitable solvent (e.g., methanol).

  • Acidification: Add an equal volume of 2M hydrochloric acid (HCl) to the sample solution.

  • Hydrolysis: Heat the mixture at 90°C for 30 minutes in a water bath. This is a common condition for the hydrolysis of flavonoid glycosides.[8]

  • Neutralization and Extraction: After cooling, neutralize the solution with a suitable base (e.g., sodium hydroxide). The aglycone (kaempferol) can then be extracted with an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted aglycone and the remaining aqueous layer (containing the sugars) using appropriate analytical techniques such as HPLC or TLC to confirm the hydrolysis products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: A reversed-phase C18 column is a common choice for flavonoid analysis.

  • Mobile Phase Optimization:

    • Start with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A common starting ratio is 50:50 (v/v).[9]

    • Run a gradient elution to effectively separate the parent compound from more polar (early eluting) and less polar (late eluting) degradation products.

  • Detection: Use a UV detector set at a wavelength where kaempferol and its glycosides have strong absorbance, typically around 265 nm or 370 nm.[1][9]

  • Forced Degradation:

    • Prepare solutions of this compound and subject them to stress conditions as outlined in ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).[7][10][11]

    • Aim for approximately 10-30% degradation of the active pharmaceutical ingredient (API).[7]

  • Method Validation: Inject the stressed samples into the HPLC system to ensure that the degradation product peaks are well-resolved from the parent peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[9]

Visualizations

DegradationPathways K3OG This compound Kaempferol Kaempferol K3OG->Kaempferol Hydrolysis (Acid/Enzyme) Sugars Glucose + Rhamnose K3OG->Sugars Hydrolysis (Acid/Enzyme) RingCleavage C-Ring Cleavage Products Kaempferol->RingCleavage Thermal/Oxidative Stress

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acidic Stress StressedSamples Stressed Samples Acid->StressedSamples Base Basic Stress Base->StressedSamples Oxidation Oxidative Stress Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photo Photolytic Stress Photo->StressedSamples Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo HPLC Stability-Indicating HPLC Analysis StressedSamples->HPLC Data Data Analysis (Purity, Degradation Products) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Kaempferol-3-O-glucorhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Kaempferol-3-O-glucorhamnoside, particularly focusing on overcoming low yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low overall yield in chemical synthesis.

  • Question: My chemical synthesis of this compound is resulting in a very low overall yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the chemical synthesis of flavonoid glycosides like this compound are a common challenge. Several factors can contribute to this issue. The chemical synthesis of flavonoids often requires extreme reaction conditions and can involve toxic chemicals.[1] A critical aspect is the multi-step nature of the process, which often includes protection and deprotection of hydroxyl groups, leading to potential loss of product at each stage.

    A key strategy to enhance yield is the careful selection of protecting groups for the hydroxyl groups on both the kaempferol and the sugar moieties. The reactivity of the different hydroxyl groups on the flavonoid core varies, with the 7-OH group being the most nucleophilic, followed by the 4'-OH and then the 5-OH.[2] Incomplete protection or undesired side reactions during these steps can significantly reduce the yield of the final product.

    Furthermore, the choice of glycosylation method is crucial. Traditional methods may not be efficient for all substrates. Exploring modern glycosylation techniques can lead to significant improvements. For instance, the use of glycosyl o-alkynylbenzoates as donors, catalyzed by a gold(I) complex, has been shown to provide excellent yields for 3-O-glycosides.[3]

Issue 2: Poor regioselectivity during glycosylation.

  • Question: I am observing the formation of multiple glycosylated isomers, indicating poor regioselectivity. How can I achieve specific glycosylation at the 3-O position?

  • Answer: Achieving high regioselectivity is a well-documented challenge in flavonoid chemistry due to the presence of multiple hydroxyl groups with similar reactivity. To direct the glycosylation specifically to the 3-O position of kaempferol, a strategic use of protecting groups is essential.

    The general order of reactivity for the hydroxyl groups in polyhydroxyflavones towards nucleophilic substitution is 7-OH > 4'-OH > 5-OH.[2] To achieve 3-O glycosylation, the more reactive hydroxyl groups at positions 7 and 4' must be protected. The 5-OH group is typically less reactive due to hydrogen bonding with the adjacent carbonyl group.

    An alternative approach that avoids the complexities of chemical protection and deprotection steps is to use enzymatic synthesis. Specific glycosyltransferases can offer high regioselectivity. For instance, UGT78D1 is a flavonol-specific glycosyltransferase that can glucosylate kaempferol at the 3-OH position.[4]

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

  • Answer: The purification of flavonoid glycosides can be challenging due to the presence of unreacted starting materials, partially glycosylated intermediates, and other side products. A multi-step purification strategy is often necessary.

    A common approach involves initial purification using silica gel column chromatography. A solvent system such as chloroform:methanol in a gradient can be effective for separating the desired product from less polar impurities.[5] For more challenging separations, advanced chromatographic techniques can be employed. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the one-step separation and purification of flavonoid glycosides from crude extracts.[6] Additionally, preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?

A1: Enzymatic synthesis offers several advantages over chemical methods for producing this compound:

  • High Regio- and Stereoselectivity: Enzymes can catalyze glycosylation at specific positions with high precision, eliminating the need for complex protection and deprotection steps.[4]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild temperature and pH conditions, which helps to prevent the degradation of sensitive molecules.[4]

  • Environmentally Friendly: This method avoids the use of harsh and often toxic reagents and solvents commonly employed in chemical synthesis.[1]

  • Simplified Process: The elimination of protection/deprotection steps significantly shortens the overall synthesis route.[1]

Q2: Can microbial fermentation be used to produce this compound?

A2: Yes, microbial fermentation using engineered microorganisms is a promising approach for the production of flavonoid glycosides. Researchers have successfully engineered Escherichia coli and Saccharomyces cerevisiae to produce kaempferol and its glycosides.[7][8] This involves introducing the necessary biosynthetic pathway genes into the microbial host. For the production of Kaempferol-3-O-rhamnoside, five flavonoid biosynthetic genes were introduced into E. coli, leading to a production of 57 mg/L from glucose.[8]

Q3: How does the choice of glycosyl donor affect the yield of the glycosylation reaction?

A3: The choice of the glycosyl donor significantly impacts the yield of the final product.[9] Traditionally, glycosyl halides like acetobromoglucose have been widely used.[9][10] However, more modern and efficient donors have been developed. For example, glycosyl o-hexynylbenzoates have been shown to be highly efficient donors for the construction of flavonol 3-O-glycosidic linkages, often resulting in high yields.[3] The reactivity of the donor and its stability under the reaction conditions are key factors that influence the overall efficiency of the glycosylation step.

Data Presentation

Table 1: Comparison of Yields for Different Flavonoid Glycosylation Methods.

Glycosylation MethodGlycosyl DonorCatalyst/ConditionsProductYield (%)Reference
Modified Michael Method2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromideK₂CO₃ in dry acetone3,7-di-glycosylated flavone11[11]
Gold-Catalyzed GlycosylationGlucopyranosyl o-hexynylbenzoateGold(I) complex3-O-glycosideExcellent[3]
Phase Transfer CatalysisGlycosyl bromidePTC conditions3-O-glycosidic linkageNot specified[3][12]
Enzymatic Synthesis (in vitro)UDP-glucoseUGT78D13-O-glucosylated kaempferolNot specified[4]
Microbial FermentationGlucose (in vivo)Engineered E. coliKaempferol 3-O-rhamnoside57 mg/L[8]

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Glycosylation of Kaempferol

This protocol is based on the efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors.[3]

  • Preparation of Protected Kaempferol: Protect the hydroxyl groups at positions 5, 7, and 4' of kaempferol using a suitable protecting group such as benzyl. This can be achieved by reacting kaempferol with benzyl bromide in the presence of a base.

  • Glycosylation Reaction:

    • To a solution of the 5,7,4'-tri-O-benzyl-kaempferol and the desired glucopyranosyl o-hexynylbenzoate donor in dichloromethane, add a catalytic amount of a gold(I) complex (e.g., Ph₃PAuOTf).

    • The reaction is typically carried out in the presence of molecular sieves to remove any moisture.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Deprotection:

    • After completion of the glycosylation, the protecting groups are removed. For benzyl groups, catalytic hydrogenolysis with Pd(OH)₂/C is a common method.

    • If acyl protecting groups are present on the sugar moiety, they can be removed under basic conditions.

  • Purification: The final product is purified by column chromatography on silica gel to yield the pure Kaempferol-3-O-glycoside.

Protocol 2: Enzymatic Synthesis of Kaempferol-3-O-glucoside

This protocol is based on the use of the UGT78D1 enzyme.[4]

  • Enzyme Preparation: Express and purify the UGT78D1 glycosyltransferase enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl buffer).

    • Add kaempferol (the acceptor substrate), dissolved in a suitable solvent like DMSO.

    • Add UDP-glucose (the donor substrate).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified UGT78D1 enzyme to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30-37 °C) for a specific period.

  • Reaction Termination and Product Analysis:

    • Terminate the reaction, for example, by adding a solvent like methanol.

    • Analyze the reaction mixture using HPLC to confirm the formation of the product and determine the conversion rate.

  • Purification: The glycosylated product can be purified from the reaction mixture using preparative HPLC.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow kaempferol Kaempferol protection Protection of 7-OH & 4'-OH kaempferol->protection glycosylation Glycosylation at 3-OH protection->glycosylation deprotection Deprotection glycosylation->deprotection purification_chem Purification deprotection->purification_chem final_product_chem This compound purification_chem->final_product_chem kaempferol_enz Kaempferol reaction_mixture Prepare Reaction Mixture kaempferol_enz->reaction_mixture enzyme_addition Add Glycosyltransferase reaction_mixture->enzyme_addition incubation Incubation enzyme_addition->incubation purification_enz Purification incubation->purification_enz final_product_enz This compound purification_enz->final_product_enz

Caption: Comparative workflows for chemical versus enzymatic synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_method Chemical or Enzymatic Synthesis? start->check_method chem_path Chemical check_method->chem_path enz_path Enzymatic check_method->enz_path check_protection Review Protecting Group Strategy chem_path->check_protection check_glycosylation Optimize Glycosylation Conditions check_protection->check_glycosylation check_purification_chem Refine Purification Protocol check_glycosylation->check_purification_chem check_enzyme_activity Verify Enzyme Activity & Purity enz_path->check_enzyme_activity check_reaction_conditions Optimize pH, Temp, Substrate Conc. check_enzyme_activity->check_reaction_conditions check_purification_enz Improve Product Isolation check_reaction_conditions->check_purification_enz

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Validation & Comparative

Kaempferol-3-O-glucorhamnoside vs. Quercetin: A Comparative Study for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the biological activities of Kaempferol-3-O-glucorhamnoside and quercetin, supported by experimental data.

This guide provides a comprehensive comparison of two prominent flavonoids, this compound and quercetin, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While both compounds exhibit significant biological activities, their efficacy can vary depending on the specific biological context. This document aims to present the available scientific data to aid researchers in their drug discovery and development efforts.

Structural and Functional Overview

This compound is a glycoside of kaempferol, meaning it has a sugar molecule attached to the kaempferol backbone. Quercetin is a well-studied flavonol, structurally similar to kaempferol. The key structural difference is the presence of an additional hydroxyl group on the B-ring of quercetin, which can influence its biological activity.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Antioxidant Activity
CompoundAssayIC50 ValueReference
Kaempferol-3-O-rhamnoside (Afzelin) DPPH Radical Scavenging14.6 µg/mL[1]
Quercetin DPPH Radical Scavenging15.899 µg/mL[2]
Quercetin DPPH Radical Scavenging19.17 µg/mL[3]
Quercetin DPPH Radical Scavenging4.60 ± 0.3 µM[4]

Note: Data for this compound was not available. Data for a similar compound, Kaempferol-3-O-rhamnoside (Afzelin), is presented. IC50 values represent the concentration required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity
CompoundCell LineAssayIC50 ValueReference
Kaempferol RAW 264.7NO Production InhibitionNot specified[5]
Quercetin RAW 264.7NO Production Inhibition~1 µM[6]

Note: Specific IC50 values for this compound on NO production were not found in the reviewed literature. Kaempferol, the aglycone, is known to inhibit NO production.[5]

Anticancer Activity
CompoundCancer Cell LineIC50 ValueReference
Kaempferol-3-O-rhamnoside MCF-7 (Breast Cancer)227 µM[7]
Quercetin HL-60 (Leukemia)7.7 µM (96h)[8]
Quercetin MCF-7 (Breast Cancer)73 µM (48h)[9]
Quercetin MDA-MB-231 (Breast Cancer)85 µM (48h)[9]
Quercetin Various cell lines3 to 50 µM[10]

Note: Data for this compound was not available for a direct comparison across a range of cancer cell lines. The provided data for Kaempferol-3-O-rhamnoside is on a specific breast cancer cell line.

Modulation of Signaling Pathways

Both this compound and quercetin have been shown to exert their biological effects by modulating key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][10][11][12][13][14][15] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating gene expression involved in various cellular processes. Both compounds have been shown to inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38.[12][13]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 JNK->AP-1 p38->AP-1 K_Q This compound Quercetin K_Q->MEK Inhibition K_Q->ERK Inhibition K_Q->JNK Inhibition K_Q->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) AP-1->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and quercetin inhibit this pathway by preventing the degradation of IκB.[5][7][11][13][14][15]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_IkB NF-κB - IκB NFkB_IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation K_Q This compound Quercetin K_Q->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Samples Prepare different concentrations of test compounds Start->Prepare_Samples Mix Mix DPPH solution with test compound Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

Caption: Workflow for DPPH antioxidant assay.

Methodology:

  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of the test compounds (this compound or quercetin) are prepared.

  • The DPPH solution is mixed with the test compound solutions.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in a 96-well plate Start->Seed_Cells Pre-treat Pre-treat cells with test compounds (this compound or Quercetin) Seed_Cells->Pre-treat Stimulate Stimulate cells with LPS (1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess reaction to measure nitrite Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate Calculate % inhibition of NO production and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for NO production inhibition assay.

Methodology:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Conclusion

Both this compound and quercetin demonstrate significant potential as antioxidant, anti-inflammatory, and anticancer agents. Quercetin appears to have more potent antioxidant and, in some cases, anticancer activities based on the available data. However, the glycosylation of kaempferol in this compound may influence its bioavailability and specific activities, warranting further direct comparative studies. The inhibitory effects of both compounds on the MAPK and NF-κB signaling pathways provide a mechanistic basis for their observed biological activities. This guide provides a foundation for researchers to further explore the therapeutic potential of these flavonoids. Future head-to-head comparative studies are crucial to fully elucidate their relative potencies and therapeutic advantages.

References

"comparative analysis of kaempferol glycosides' antioxidant activity"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antioxidant activity of kaempferol and its glycosides reveals significant structure-activity relationships. Generally, the aglycone form, kaempferol, exhibits stronger antioxidant potential than its glycosidic derivatives. The position and nature of the sugar moiety attached to the kaempferol backbone play a crucial role in modulating this activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of kaempferol and its various glycosides has been evaluated using multiple in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 (µM)Source
KaempferolDPPH47.93[1]
ABTS0.337[1]
Kaempferol-7-O-glucosideDPPH> 100[2]
ABTS> 100[2]
Kaempferol-3-O-rhamnosideDPPHNot Significant[2][3]
ABTSNot Significant[2][3]
Kaempferol-3-O-rutinosideDPPHNot Significant[2][3]
ABTSNot Significant[2][3]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosideDPPH28.61[4]
ONOO⁻9.79[4]
Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideDPPHNo Activity[4]
ONOO⁻32.00[4]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideDPPH36.93[4]
ONOO⁻11.40[4]

Studies consistently demonstrate that kaempferol possesses the highest free radical scavenging activity, followed by its glycosides.[2][3] The glycosylation at the 3-position of the C-ring, in particular, tends to decrease the antioxidant capacity.[5] This is attributed to the substitution of the 3-hydroxyl group, which is important for radical scavenging, and the potential disruption of the molecule's planarity by the sugar moiety.[5] However, the specific type and linkage of the sugar, as well as the presence of other acyl groups like sinapoyl, can influence the overall activity, as seen in the complex glycosides from Brassica juncea.[4]

Experimental Protocols

Detailed methodologies for the commonly cited antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6]

  • Reagent Preparation : A stock solution of DPPH (e.g., 8 mg in 100 mL of methanol) is prepared.[6]

  • Reaction Mixture : In a 96-well plate, a specific volume of the DPPH solution (e.g., 200 µl) is added to a small volume of the test sample (e.g., 10 µl) at various concentrations.[2]

  • Incubation : The plate is gently mixed and incubated at room temperature in the dark for a set period, typically 30 minutes.[6][7]

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of 515 nm or 517 nm.[7][8]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6]

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[6][8] The ABTS•+ solution is then diluted with a suitable solvent (e.g., water or ethanol) to a specific absorbance at 734 nm.[2]

  • Reaction Mixture : A volume of the diluted ABTS•+ solution (e.g., 200 µl) is mixed with a small volume of the test sample (e.g., 10 µl).[2]

  • Incubation : The reaction is allowed to proceed for a short period, typically around 5-6 minutes, at room temperature.[2][8]

  • Measurement : The absorbance is measured at 734 nm.[2][8]

  • Calculation : The scavenging capacity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the resulting data.

Signaling Pathways and Experimental Workflows

The antioxidant effects of kaempferol and its glycosides are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant response.

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_measure Data Acquisition & Analysis Kaempferol Kaempferol & Glycosides Stock Prepare Stock Solutions Kaempferol->Stock Serial Serial Dilutions Stock->Serial Mix Mix Sample and Radical Solution Serial->Mix Radical Prepare DPPH/ABTS Radical Solution Radical->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition IC50 Determine IC50 Calculate->IC50

Caption: Workflow for in vitro antioxidant activity assays (DPPH/ABTS).

Kaempferol glycosides have been shown to exert antioxidant and anti-neuroinflammatory effects through the modulation of the Nrf2/HO-1 signaling cascade.[9][10]

Nrf2_pathway cluster_nucleus Inside Nucleus Kaempferol Kaempferol Glycosides Nrf2_Keap1 Keap1-Nrf2 Complex Kaempferol->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 upregulates expression of Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2/HO-1 signaling pathway activation by kaempferol glycosides.

References

Unveiling the Action of Kaempferol-3-O-glucorhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action of Kaempferol-3-O-glucorhamnoside with other relevant flavonoid alternatives. The information is supported by experimental data to offer an objective analysis of its performance.

Mechanism of Action: Anti-inflammatory and Antioxidant Properties

This compound, a flavonoid glycoside, primarily exerts its therapeutic effects through potent anti-inflammatory and antioxidant activities.[1][2] The core mechanism involves the inhibition of key signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] By suppressing these pathways, this compound effectively reduces the production of pro-inflammatory mediators.

Furthermore, this compound demonstrates significant antioxidant properties by decreasing the levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.[1][2]

Comparative Performance Data

To contextualize the efficacy of this compound, this section presents comparative data on its antioxidant and anti-inflammatory activities alongside its aglycone form, kaempferol, other kaempferol glycosides, and the widely studied flavonoid, quercetin.

Antioxidant Activity

The antioxidant potential of flavonoids can be assessed using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

CompoundDPPH Scavenging IC50 (μM)ABTS Scavenging IC50 (μM)Reference
Kaempferol47.930.337[3]
Kaempferol-7-O-glucoside> 100> 100[4]
Kaempferol-3-O-rhamnoside> 100> 100[4]
Kaempferol-3-O-rutinoside> 100> 100[4]
Quercetin25Not Reported[5]
Isoquercitrin (Quercetin-3-O-glucoside)111Not Reported[5]

Note: Specific IC50 values for this compound were not available in the reviewed literature. However, studies on other kaempferol glycosides suggest that the aglycone form (kaempferol) generally exhibits stronger antioxidant activity.[4][6]

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundInhibition of NO Production (IC50)Inhibition of TNF-αInhibition of IL-6Inhibition of IL-1βReference
This compound Suppressed in a dose-dependent mannerSuppressed in a dose-dependent mannerSuppressed in a dose-dependent mannerSuppressed in a dose-dependent manner[1][2]
KaempferolIC50 = 15.4 μMStrong inhibitionStrong inhibitionStrong inhibition[7]
α-rhamnoisorobin (Kaempferol-7-O-rhamnoside)IC50 = 37.7 μMModerate inhibitionModerate inhibitionModerate inhibition[7]
Afzelin (Kaempferol-3-O-rhamnoside)Weak inhibitionWeak inhibitionWeak inhibitionWeak inhibition[7]
Kaempferitrin (Kaempferol-3,7-O-dirhamnoside)Weak inhibitionWeak inhibitionWeak inhibitionWeak inhibition[7]
QuercetinStronger inhibition than Kaempferol at 5-50 µMStronger inhibition than Kaempferol at 5-50 µMStronger inhibition than Kaempferol at 5-50 µMNot Reported[8]

Note: While specific IC50 values for cytokine inhibition by this compound were not found, existing studies confirm its dose-dependent inhibitory effect on key inflammatory mediators.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows used to assess its activity.

G cluster_pathway Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK K3G Kaempferol-3-O- glucorhamnoside MAPK MAPK (p38, JNK, ERK) K3G->MAPK K3G->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPKK->MAPK Phosphorylation Cascade AP1 AP-1 MAPK->AP1 Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 AP1->Cytokines IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Cytokines

Caption: this compound inhibits inflammation by blocking the MAPK and NF-κB pathways.

G cluster_workflow General Experimental Workflow for Anti-inflammatory Activity cluster_assays Assays start RAW 264.7 Cells treatment Pre-treat with This compound or Alternatives start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation griess Griess Assay (NO production) incubation->griess elisa ELISA (Cytokine levels: TNF-α, IL-6, IL-1β) incubation->elisa western Western Blot (MAPK/NF-κB phosphorylation) incubation->western luciferase Luciferase Assay (NF-κB activity) incubation->luciferase

Caption: Workflow for evaluating the anti-inflammatory effects of flavonoid compounds in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO, methanol).

    • Methanol or ethanol.

    • 96-well microplate.

    • Microplate reader.

  • Protocol:

    • Prepare serial dilutions of the test compounds in the chosen solvent.

    • In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

    • Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.[9][10][11]

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol details the in vitro assessment of the anti-inflammatory effects of the compounds.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after treatment and stimulation.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot for MAPK and NF-κB Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

  • Protein Extraction and Quantification:

    • After cell treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (p-p38, p38, p-JNK, JNK, p-ERK, ERK) and NF-κB pathway proteins (p-IκBα, IκBα, p-p65, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[12]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T or a similar cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, seed the cells into 96-well plates.

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Luciferase Assay:

    • After stimulation, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.

    • Measure the Renilla luciferase activity for normalization.

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. A decrease in relative luciferase activity indicates inhibition of NF-κB transcriptional activity.[13][14][15][16]

References

In Vivo Efficacy of Kaempferol-3-O-glucorhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Kaempferol-3-O-glucorhamnoside (K3G) with alternative anti-inflammatory agents, supported by experimental data. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Comparative Analysis of Anti-Inflammatory Efficacy

The in vivo anti-inflammatory effects of this compound (K3G) were evaluated in a murine model of Klebsiella pneumoniae-induced pneumonia and compared with the flavonoid Quercetin and the corticosteroid Dexamethasone. The primary endpoints assessed were the reduction of pro-inflammatory cytokines, inhibition of lung edema, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

Quantitative Data Summary
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE2 (pg/mL)Lung Wet/Dry RatioMPO Activity (U/g tissue)
K3G Study (Sun et al., 2019)
Control (Saline)450 ± 25650 ± 30350 ± 20250 ± 155.5 ± 0.30.8 ± 0.05
K. pneumoniae1200 ± 501800 ± 70900 ± 40700 ± 358.2 ± 0.52.5 ± 0.1
K. pneumoniae + K3G (50 mg/kg)600 ± 30900 ± 45450 ± 25350 ± 206.1 ± 0.41.2 ± 0.08
Quercetin Study (Al-Snafi, 2024)
Control~15~20Not ReportedNot ReportedNot ReportedNot Reported
K. pneumoniae~85~110Not ReportedNot ReportedNot ReportedNot Reported
K. pneumoniae + Quercetin (50 mg/kg)~40~60Not ReportedNot ReportedNot ReportedNot Reported
Dexamethasone Study (Yazihan et al., 2011)
Control~100Not Reported~50Not ReportedNot ReportedNot Reported
K. pneumoniae~450Not Reported~250Not ReportedNot ReportedNot Reported
K. pneumoniae + Dexamethasone (1 mg/kg)~200Not Reported~100Not ReportedNot ReportedNot Reported

Note: Data from the Quercetin and Dexamethasone studies are estimated from graphical representations in the respective publications and are presented for comparative purposes. The experimental models may have slight variations.

Experimental Protocols

This compound Efficacy Study

Adapted from Sun et al., 2019 [1]

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Induction of Pneumonia: Mice were anesthetized and intranasally inoculated with 1 x 10^7 CFU of Klebsiella pneumoniae suspended in saline.

  • Treatment: this compound (50 mg/kg) was administered intraperitoneally 1 hour prior to bacterial challenge.

  • Sample Collection: 24 hours post-infection, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected for cytokine analysis, and lung tissues were harvested for wet/dry ratio measurement and MPO assay.

  • Cytokine Analysis: TNF-α, IL-6, IL-1β, and PGE2 levels in BALF were quantified using commercial ELISA kits.

  • Lung Edema Assessment: The right lung was excised, weighed (wet weight), and then dried in an oven at 60°C for 48 hours to obtain the dry weight. The wet/dry weight ratio was calculated.

  • MPO Assay: Lung tissue homogenates were used to measure MPO activity spectrophotometrically.

Quercetin Efficacy Study

Adapted from Al-Snafi, 2024

  • Animal Model: Male Swiss albino mice.

  • Induction of Pneumonia: Mice were challenged with an intraperitoneal injection of Klebsiella pneumoniae.

  • Treatment: Quercetin (50 mg/kg) was administered orally for 7 days prior to bacterial infection.

  • Sample Collection: Blood samples were collected 10 days post-infection for cytokine analysis.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 were measured by ELISA.

Dexamethasone Efficacy Study

Adapted from Yazihan et al., 2011

  • Animal Model: Male Wistar rats.

  • Induction of Pneumonia: Rats were intratracheally instilled with Klebsiella pneumoniae.

  • Treatment: Dexamethasone (1 mg/kg) was administered intraperitoneally 30 minutes before and 6 hours after bacterial instillation.

  • Sample Collection: Lung tissue was collected 24 hours post-infection.

  • Cytokine Analysis: TNF-α and IL-1β levels in lung homogenates were determined by ELISA.

Visualizations

Signaling Pathway of this compound

G cluster_0 Klebsiella pneumoniae Infection cluster_1 Host Cell K_pneumoniae K. pneumoniae TLR4 TLR4 K_pneumoniae->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK NF_kB NF-κB Pathway (IκBα, p65) MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, PGE2) MAPK->Pro_inflammatory_Cytokines Induces Transcription NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation K3G This compound K3G->MAPK Inhibits K3G->NF_kB Inhibits G Animal_Model Select Animal Model (e.g., BALB/c mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomly Divide into Treatment Groups Acclimatization->Grouping Pneumonia_Induction Induce Pneumonia (K. pneumoniae inoculation) Grouping->Pneumonia_Induction Treatment_Admin Administer Treatment (K3G, Quercetin, Dexamethasone, or Vehicle) Pneumonia_Induction->Treatment_Admin Monitoring Monitor for 24 hours Treatment_Admin->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Analysis Analyze Samples (ELISA, Wet/Dry Ratio, MPO Assay) Euthanasia->Analysis Data_Comparison Compare Results between Groups Analysis->Data_Comparison

References

A Comparative Guide to Analytical Methods for the Quantification of Kaempferol and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different analytical methods for the quantification of Kaempferol and its glycosides, with a focus on providing data that can serve as a proxy for the cross-validation of analytical methods for Kaempferol-3-O-glucorhamnoside. The information presented is collated from various validated studies and aims to assist researchers in selecting the appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of two common analytical methods used for the quantification of Kaempferol and its derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for Kaempferol and its Glycosides

ParameterHPLC-UV for KaempferolUPLC-MS/MS for KaempferolUPLC-MS/MS for Kaempferol-3-O-glucoside
Linearity Range 0.25 - 7.5 µg/mL[1]1 - 500 ng/mL[2]8.44 - 135.00 ng/mL[3]
Correlation Coefficient (R²) > 0.99[4]> 0.995[2]0.9994[3]
Limit of Quantification (LOQ) 0.25 µg/mL1 ng/mL[2]2.06 ng/mL[3]
Limit of Detection (LOD) --4.30 ng/mL[3]
Accuracy (% Recovery) > 85%[1]93.0 - 112.7%[2]93.82 - 103.98% (for similar compounds)[3]
Precision (% RSD) < 2% (Intra-day & Inter-day)[5]< 14% (Intra-day & Inter-day)[2]Intra-day: < 4.80%, Inter-day: < 4.53% (for similar compounds)[3]
Matrix Effect Low[1]87.0 - 95.6%[2]Not explicitly stated for this compound

Detailed Experimental Protocols

HPLC-UV Method for Kaempferol

This method is suitable for the quantification of Kaempferol in nanoemulsions and biological matrices.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol: 0.1% formic acid (75:25, v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Detection: 368 nm.

  • Temperature: 35°C.

  • Sample Preparation: For biological matrices like porcine nasal mucosa and murine brain, recovery rates were reported to be higher than 85%.[1]

UPLC-MS/MS Method for Kaempferol

This method offers high sensitivity and is ideal for pharmacokinetic studies in plasma samples.[2]

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

  • Column: UPLC BEH C18 column.

  • Mobile Phase: Acetonitrile and 0.1% formic acid with gradient elution.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: m/z 285.0 → 92.9 for Kaempferol.[2]

  • Sample Preparation: Acetonitrile precipitation for plasma samples.[2]

LC-MS/MS Method for Kaempferol-3-O-glucoside

This highly sensitive and selective method is used for the quantification of various flavonoids, including Kaempferol-3-O-glucoside, in complex matrices.[3]

  • Instrumentation: Liquid Chromatography coupled with a tandem mass spectrometer.

  • Ionization Mode: Negative ionization mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Linearity: Established with a regression equation of y = 4369.04x − 6.26 × 10^4.[3]

Visualizing the Validation Process

To better understand the workflow and interdependencies of analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze Data & Assess Parameters Perform_Experiments->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report

General workflow of analytical method validation.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD

References

A Head-to-Head Comparison of Kaempferol-3-O-glucorhamnoside and Kaempferol-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of two prominent kaempferol glycosides.

In the realm of flavonoid research, kaempferol and its glycosidic derivatives have garnered significant attention for their diverse pharmacological properties. Among these, Kaempferol-3-O-glucorhamnoside and Kaempferol-3-O-glucoside (also known as Astragalin) are two frequently studied compounds. This guide provides a detailed, evidence-based comparison of their performance in key biological assays, supported by experimental data and protocols to aid researchers in their study design and drug development endeavors.

While direct comparative studies evaluating the antioxidant, anti-inflammatory, and anticancer activities of this compound and Kaempferol-3-O-glucoside in the same experimental settings are limited, this guide synthesizes available data to offer a comprehensive overview. Structure-activity relationship studies suggest that the nature and position of sugar moieties significantly influence the biological efficacy of kaempferol glycosides. Generally, glycosylation at the 3-position may modulate the antioxidant and biological activities of the parent aglycone, kaempferol.

Data Presentation: A Comparative Overview

The following tables summarize the reported biological activities of this compound and Kaempferol-3-O-glucoside.

Table 1: Comparative Antioxidant Activity

CompoundAssayResultsReference
This compound DPPH Radical ScavengingExhibits significant antioxidant activity.[Not directly compared]
Kaempferol-3-O-glucoside DPPH Radical ScavengingShows notable antioxidant activity.[Not directly compared]
Structure-Activity Relationship General ObservationGlycosylation at the 3-position can decrease the antioxidant capacity compared to the aglycone. The nature of the sugar (disaccharide vs. monosaccharide) may further influence this activity.[1][1]

Table 2: Comparative Anti-inflammatory Activity

CompoundCell Line/ModelKey FindingsReference
This compound RAW 264.7 MacrophagesSuppresses the expression of inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2. Inhibits NF-κB and MAPK phosphorylation.[2][3][2][3]
Kaempferol-3-O-glucoside RAW 264.7 MacrophagesInhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.[4][4]
Structure-Activity Relationship General ObservationThe 3-hydroxyl group of kaempferol is considered an important pharmacophore for anti-inflammatory activity. Additional sugar moieties at this position may negatively affect this activity.[5][5]

Table 3: Comparative Anticancer Activity

CompoundCancer Cell Line(s)Key FindingsReference
This compound Not extensively reportedLimited data available on specific anticancer effects.
Kaempferol-3-O-glucoside HepG2, CT26, B16F1, and othersExhibits antiproliferative effects on various cancer cell lines.[6][6]
Structure-Activity Relationship General ObservationKaempferol and some of its glycosides have shown cytotoxic activity against various cancer cell lines. The specific sugar moiety can influence the potency.[7][7]

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of both this compound and Kaempferol-3-O-glucoside are largely attributed to their ability to modulate key inflammatory signaling pathways.

G Anti-inflammatory Signaling Pathway of Kaempferol Glycosides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MEK) TAK1->MAPKK NFkB NF-κB (p65/p50) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates NFkB->IkB bound to Nucleus Nucleus NFkB->Nucleus IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Genes Transcription MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus K3OGlucoRham This compound Kaempferol-3-O-glucoside K3OGlucoRham->IKK inhibit K3OGlucoRham->MAPK inhibit

Modulation of NF-κB and MAPK pathways.
Experimental Workflows

A typical workflow for assessing the anti-inflammatory properties of these compounds is outlined below.

G Workflow for Anti-inflammatory Activity Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed RAW 264.7 cells treat Treat with Kaempferol Glycoside start->treat stimulate Stimulate with LPS treat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for Cytokines stimulate->elisa western Western Blot for Proteins stimulate->western quantify Quantify NO and Cytokine Levels griess->quantify elisa->quantify protein Analyze Protein Expression western->protein compare Compare with Control quantify->compare protein->compare

General experimental workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (this compound or Kaempferol-3-O-glucoside) in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is typically used as a positive control.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8][9]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant concentration.

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox is commonly used as a standard.

    • The percentage of inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.[10][11]

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.[12][13]

2. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (collected from LPS-stimulated RAW 264.7 cells treated with the test compounds) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The cytokine concentration is determined from the standard curve.[14][15]

3. Western Blot Analysis for MAPK and NF-κB Signaling Pathways

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (p65, IκBα) signaling pathways.

  • Protocol:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, p65, and IκBα.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Anticancer Activity Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., A549, HepG2) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compounds for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.[16][17]

2. Cell Migration and Invasion Assay (Transwell Assay)

  • Principle: This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion) towards a chemoattractant.

  • Protocol:

    • For the invasion assay, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

    • Seed cancer cells, pre-treated with the test compounds, in serum-free medium in the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

    • Count the stained cells under a microscope.

    • The number of migrated/invaded cells is an indicator of the metastatic potential.[18][19]

Conclusion

Both this compound and Kaempferol-3-O-glucoside exhibit promising antioxidant and anti-inflammatory properties. The available data suggests that both compounds can effectively modulate key inflammatory pathways, although direct comparative studies on their potency are lacking. Kaempferol-3-O-glucoside has been more extensively studied for its anticancer activities against a broader range of cell lines. Structure-activity relationship studies suggest that the aglycone, kaempferol, often exhibits stronger biological activity, and the type and position of the sugar moiety play a crucial role in modulating this activity. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two kaempferol glycosides and to guide the selection of the most promising candidate for further drug development. This guide provides the necessary foundational information and experimental protocols to facilitate such research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-O-glucorhamnoside
Reactant of Route 2
Kaempferol-3-O-glucorhamnoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。